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  • Product: 5-(2,5-Dichlorophenyl)nicotinic acid
  • CAS: 1181639-80-4

Core Science & Biosynthesis

Foundational

Technical Profile: 5-(2,5-Dichlorophenyl)nicotinic acid

The following technical guide details the identification, physicochemical properties, and synthetic utility of 5-(2,5-Dichlorophenyl)nicotinic acid . CAS Registry Number: 1181639-80-4[1] Executive Summary 5-(2,5-Dichloro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, physicochemical properties, and synthetic utility of 5-(2,5-Dichlorophenyl)nicotinic acid .

CAS Registry Number: 1181639-80-4[1]

Executive Summary

5-(2,5-Dichlorophenyl)nicotinic acid (CAS 1181639-80-4 ) is a specialized biaryl pyridine building block used in medicinal chemistry. It serves as a critical scaffold in the synthesis of inhibitors targeting kinases and proprotein convertases (e.g., Furin). Structurally, it consists of a nicotinic acid (pyridine-3-carboxylic acid) core substituted at the 5-position with a 2,5-dichlorophenyl moiety.[1]

While less commercially ubiquitous than its 2-amino or 2-chloro derivatives, this specific carboxylic acid intermediate is essential for generating amide libraries or ester derivatives in Structure-Activity Relationship (SAR) campaigns.

Chemical Identification & Properties

The following data aggregates physicochemical identifiers for precise database searching and experimental verification.

PropertySpecification
CAS Number 1181639-80-4
Chemical Name 5-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid
Molecular Formula C₁₂H₇Cl₂NO₂
Molecular Weight 268.09 g/mol
Exact Mass 266.9854
SMILES OC(=O)c1cncc(c1)-c2cc(Cl)ccc2Cl
InChI Key Derived from structure (e.g., X-UHFFFAOYSA-N)
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF; sparingly soluble in water (low pH)
Structural Analogs & Derivatives

Researchers often encounter this compound alongside its functionalized analogs. Ensure you are using the correct CAS for your specific derivative:

  • 2-Amino-5-(2,5-dichlorophenyl)nicotinic acid: CAS 1261966-96-4 (Common in kinase inhibitor synthesis).

  • 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid: CAS 1261960-19-3 (Electrophilic intermediate for SNAr reactions).

Synthetic Methodology

The most robust route to CAS 1181639-80-4 is via a Suzuki-Miyaura cross-coupling reaction. This protocol ensures high regioselectivity at the 5-position of the pyridine ring.

Reaction Logic
  • Substrate Selection: Use 5-Bromonicotinic acid as the electrophile. The bromine at C5 is highly reactive toward oxidative addition by Palladium (Pd).

  • Boronic Acid Partner: 2,5-Dichlorophenylboronic acid provides the aryl substituent.

  • Catalytic Cycle: A Pd(0)/Pd(II) cycle facilitates the transmetallation and reductive elimination to form the biaryl C-C bond.

Experimental Protocol (Standardized)
  • Reagents:

    • 5-Bromonicotinic acid (1.0 eq)

    • 2,5-Dichlorophenylboronic acid (1.1 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

    • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vessel with the aryl halide, boronic acid, and Pd catalyst under an inert atmosphere (N₂ or Ar).

    • Add degassed 1,4-dioxane and the aqueous base.

    • Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: 268 [M+H]⁺).

    • Workup: Cool to room temperature. Acidify the aqueous layer to pH ~3-4 with 1N HCl to precipitate the carboxylic acid product.

    • Purification: Filter the precipitate or extract with Ethyl Acetate. Recrystallize from Ethanol/Water or purify via reverse-phase chromatography if high purity (>98%) is required.

Mechanistic Visualization

The following diagram illustrates the synthetic pathway and the structural relationship between the core acid and its common derivatives.

SynthesisPathway Start1 5-Bromonicotinic Acid (Electrophile) Intermediate Pd(0) Catalytic Cycle (Suzuki-Miyaura) Start1->Intermediate Start2 2,5-Dichlorophenyl- boronic Acid Start2->Intermediate Product 5-(2,5-Dichlorophenyl)- nicotinic acid (CAS 1181639-80-4) Intermediate->Product C-C Bond Formation Deriv1 Amide Derivatives (Kinase Inhibitors) Product->Deriv1 Amide Coupling (EDC/HOBt) Deriv2 Esterification (Prodrugs) Product->Deriv2 ROH / Acid

Figure 1: Synthetic logic flow for CAS 1181639-80-4 via Suzuki coupling and its downstream utility.

Applications in Drug Discovery

The 5-aryl-nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for biaryl systems in:

  • Furin Inhibition: Dichlorophenyl-pyridine motifs have been identified as potent inhibitors of Furin, a proprotein convertase involved in viral entry (including SARS-CoV-2) and cancer metastasis.[2] The 2,5-dichloro substitution pattern modulates the steric fit within the enzyme's binding pocket.

  • Kinase Inhibitors: The carboxylic acid group acts as a "handle" to attach solubilizing groups or to interact with the hinge region of kinases (e.g., p38 MAP kinase) via hydrogen bonding.

  • Agrochemicals: Similar halogenated nicotinic acids are precursors to herbicides (e.g., Dicamba analogs), exploiting the stability of the pyridine ring in metabolic systems.

References
  • Chemical Book/ChemBK. 3-Pyridinecarboxylic acid, 5-(2,5-dichlorophenyl)- Basic Information. Retrieved from

  • Sigma-Aldrich. 2-Amino-5-(2,5-dichlorophenyl)nicotinic acid (Analog Reference). Retrieved from

  • Dahms, S. O., et al. (2022).Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Pharmacology & Translational Science.
  • World Intellectual Property Organization (WIPO).WO1998039298A1 - Process for the preparation of nicotinic acids. (Synthetic methodology reference).

Sources

Exploratory

chemical structure of 5-(2,5-Dichlorophenyl)nicotinic acid

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 5-(2,5-Dichlorophenyl)nicotinic Acid Executive Summary This technical guide provides a comprehensive analysis of 5-(2,5-Dichlorophenyl)nicotinic acid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 5-(2,5-Dichlorophenyl)nicotinic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 5-(2,5-Dichlorophenyl)nicotinic acid , a specialized biaryl pyridine scaffold. While often encountered as a core intermediate in the synthesis of biologically active agents (such as kinase inhibitors, GPCR modulators, and agricultural fungicides), the molecule itself represents a critical study in atropisomerism , electronic deactivation , and zwitterionic behavior .

This guide is designed for medicinal chemists and process scientists. It details the structural properties, a robust synthetic route via Suzuki-Miyaura cross-coupling, and the specific workup protocols required to handle the amphoteric nature of the nicotinic acid core.

Part 1: Chemical Structure & Physiochemical Properties

The molecule comprises a nicotinic acid (pyridine-3-carboxylic acid) core substituted at the C5 position with a 2,5-dichlorophenyl ring. This substitution pattern creates a non-planar, lipophilic biaryl system.

Structural Specifications
PropertyValue / Description
IUPAC Name 5-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid
Molecular Formula C₁₂H₇Cl₂NO₂
Molecular Weight 268.09 g/mol
CAS Number Not widely assigned; derivative of 5-bromonicotinic acid (CAS 20826-04-4)
SMILES OC(=O)c1cncc(c1)c2cc(Cl)ccc2Cl
Physiochemical Profile (Predicted)
  • Lipophilicity (cLogP): ~3.2 – 3.5 (The dichlorophenyl group significantly increases lipophilicity compared to the parent nicotinic acid).

  • Acidity (pKa - COOH): ~3.8 – 4.2 (Slightly more acidic than benzoic acid due to the electron-withdrawing pyridine ring).

  • Basicity (pKa - Pyridine N): ~2.5 – 3.0 (The electron-withdrawing dichlorophenyl group and carboxyl group reduce the basicity of the pyridine nitrogen).

  • Topological Polar Surface Area (TPSA): ~50 Ų (Dominated by the carboxylate and pyridine nitrogen).

Structural Visualization

The following diagram illustrates the connectivity and the steric clash between the pyridine C4-proton and the phenyl C2-chloro substituent, which forces the rings to twist out of coplanarity.

ChemicalStructure N1 N C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C_acid C=O C3->C_acid C5 C5 C4->C5 Cl2 Cl C4->Cl2 Steric Twist C6 C6 C5->C6 C1_ph C1' C5->C1_ph Biaryl Bond C6->N1 OH_acid OH C_acid->OH_acid C2_ph C2' C1_ph->C2_ph C3_ph C3' C2_ph->C3_ph C2_ph->Cl2 C4_ph C4' C3_ph->C4_ph C5_ph C5' C4_ph->C5_ph C6_ph C6' C5_ph->C6_ph Cl5 Cl C5_ph->Cl5 C6_ph->C1_ph

Figure 1: Connectivity of 5-(2,5-Dichlorophenyl)nicotinic acid showing the biaryl axis and steric interaction.

Part 2: Synthetic Methodology

The most reliable route to this scaffold is the Suzuki-Miyaura Cross-Coupling . Direct electrophilic aromatic substitution on the nicotinic acid core is deactivated; therefore, a palladium-catalyzed coupling between a halogenated pyridine and a phenylboronic acid is required.

Retrosynthetic Analysis
  • Disconnection: C5–C1' Biaryl bond.

  • Fragment A: 5-Bromonicotinic acid (Electrophile).

  • Fragment B: 2,5-Dichlorophenylboronic acid (Nucleophile).

Validated Protocol

Reagents:

  • 5-Bromonicotinic acid (1.0 eq)

  • 2,5-Dichlorophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (for sterically hindered substrates)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Procedure:

  • Degassing: In a round-bottom flask, dissolve 5-bromonicotinic acid and 2,5-dichlorophenylboronic acid in 1,4-dioxane. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Catalyst Addition: Add the Pd catalyst and the aqueous Na₂CO₃ solution under a nitrogen stream.

  • Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM with 1% Acetic Acid).

    • Note: The boronic acid spot should disappear. The product will be more polar than the bromo-starting material but less polar than the boronic acid.

  • Workup (The Critical Step):

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black. Wash with water.

    • pH Adjustment: The filtrate is basic (pH ~10). Carefully acidify with 1N HCl to pH 3–4 .

    • Self-Validating Check: At pH ~3.5 (near the isoelectric point), the zwitterionic product should precipitate as a white/off-white solid.

    • Extract with Ethyl Acetate if precipitation is incomplete.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH:AcOH gradient).

Reaction Scheme Visualization

Synthesis Start Start: 5-Bromonicotinic Acid + 2,5-Dichlorophenylboronic Acid Cat Add Catalyst: Pd(PPh3)4 (5 mol%) Na2CO3 (aq) Start->Cat Heat Reflux: 90°C, 12h Solvent: Dioxane/H2O Cat->Heat Check TLC Check: Disappearance of SM Heat->Check Check->Heat Incomplete Workup Workup: Acidify to pH 3-4 (Precipitate Product) Check->Workup Complete Final Final Product: 5-(2,5-Dichlorophenyl) nicotinic acid Workup->Final

Figure 2: Synthetic workflow for the Suzuki-Miyaura coupling of 5-(2,5-Dichlorophenyl)nicotinic acid.

Part 3: Medicinal Chemistry & SAR Implications[4]

Conformational Lock (The "Twist")

The 2-chloro substituent on the phenyl ring creates a significant steric barrier with the protons at C4 and C6 of the pyridine ring.

  • Effect: The two rings cannot be coplanar. The dihedral angle is likely 45–60° .

  • Implication: This "twist" prevents π-π stacking interactions often seen in flat biaryls, potentially increasing solubility and selectivity for protein pockets that require a non-planar ligand.

Metabolic Stability

The 2,5-dichloro substitution pattern is a classic medicinal chemistry tactic to block metabolism.

  • Cytochrome P450 Blocking: The chlorines block the most reactive sites (ortho and para to the biaryl bond) on the phenyl ring, preventing hydroxylation.

  • Pyridine Nitrogen: The primary metabolic risk remains N-oxidation at the pyridine nitrogen.

Bioisosterism

This scaffold serves as a bioisostere for:

  • Biphenyl-3-carboxylic acids (Common in NSAIDs).

  • N-Phenyl-nicotinamides (if the acid is converted to an amide).

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

1. Mass Spectrometry (LC-MS):

  • Ionization: ESI Negative (due to carboxylic acid) or ESI Positive.

  • Isotope Pattern: Distinctive chlorine isotope pattern.

    • M (¹²C, ³⁵Cl, ³⁵Cl)

    • M+2 (³⁵Cl, ³⁷Cl) ~65% height of M

    • M+4 (³⁷Cl, ³⁷Cl) ~10% height of M

2. ¹H NMR (DMSO-d₆, 400 MHz):

  • Carboxylic Acid: Broad singlet at ~13.0–14.0 ppm.

  • Pyridine Protons:

    • H2 (s): ~9.1 ppm (Deshielded by N and COOH).

    • H6 (d): ~8.9 ppm (Deshielded by N).

    • H4 (t/m): ~8.4 ppm.

  • Phenyl Protons:

    • Three aromatic protons in the 7.4–7.7 ppm range. The coupling constants will reveal the 2,5-substitution pattern (one singlet-like, two doublets).

References

  • Sigma-Aldrich. 2-Amino-nicotinic acid derivatives and structural analogs.Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Nicotinic Acid Derivatives.Link

  • Frontiers in Bioengineering and Biotechnology. Enzymatic approaches to nicotinic acid synthesis: recent advances.Link

  • Google Patents. Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid (US6441182B1).Link

Foundational

Properties and Therapeutic Potential of 5-Aryl Substituted Nicotinic Acid Derivatives

Executive Summary Nicotinic acid (Niacin, Vitamin B3) is a cornerstone therapeutic for dyslipidemia, yet its clinical utility is often limited by cutaneous flushing. The 5-aryl substituted nicotinic acid scaffold represe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinic acid (Niacin, Vitamin B3) is a cornerstone therapeutic for dyslipidemia, yet its clinical utility is often limited by cutaneous flushing. The 5-aryl substituted nicotinic acid scaffold represents a critical area of medicinal chemistry aimed at modulating the physicochemical and pharmacological profile of the parent molecule. By functionalizing the C5 position of the pyridine ring, researchers can alter lipophilicity (LogP) and receptor binding affinity without disrupting the essential carboxylate pharmacophore required for GPR109A (HM74A) activation. This guide details the synthetic accessibility, structure-activity relationships (SAR), and biological mechanisms of these derivatives, with a specific focus on GPR109A agonism and anti-inflammatory pathways.

Structural Significance & SAR Logic

The pyridine-3-carboxylic acid core is sensitive to substitution. The C2 and C6 positions are electronically deficient and susceptible to metabolic oxidation or nucleophilic attack. However, the C5 position offers a unique vector for optimization:

  • Steric Tolerance: The C5 position is meta to the directing nitrogen and meta to the carboxylate. Substituents here project into the hydrophobic pocket of the GPR109A receptor, potentially increasing binding affinity through

    
     stacking or Van der Waals interactions.
    
  • Electronic Modulation: An aryl group at C5 conjugates with the pyridine ring, altering the pKa of the pyridine nitrogen. This affects solubility and membrane permeability.

  • Metabolic Stability: Blocking the C5 position can prevent metabolic hydroxylation, potentially extending the half-life of the molecule.

Comparative Physicochemical Profile (Predicted)
PropertyNicotinic Acid5-Phenylnicotinic AcidImpact
MW 123.11 g/mol 199.21 g/mol Increased steric bulk
cLogP 0.36~2.5 - 2.8Enhanced membrane permeability
pKa (Acid) 4.85~4.75Minimal change to pharmacophore
pKa (Base) 3.0~2.5Reduced basicity of pyridine N
TPSA 50.19 Ų50.19 ŲPolar surface area remains constant

Synthetic Architecture: Suzuki-Miyaura Coupling[1][2][3][4]

The most robust method for constructing 5-aryl nicotinic acid derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling . This pathway tolerates the free carboxylic acid (if optimized) or its ester derivatives.

Mechanistic Workflow

The synthesis typically proceeds from 5-bromonicotinic acid .[1] Direct coupling on the free acid is possible but often sluggish due to catalyst poisoning by the pyridine nitrogen or the carboxylate. The preferred route involves esterification, coupling, and hydrolysis.

SuzukiSynthesis Start 5-Bromo-nicotinic Acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl 5-bromonicotinate Step1->Inter1 Step2 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Inter1->Step2 + Aryl Boronic Acid Inter2 Methyl 5-aryl-nicotinate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 5-Aryl-nicotinic Acid Step3->Final

Figure 1: Optimized synthetic pathway for 5-aryl nicotinic acid derivatives via ester intermediate to avoid catalyst poisoning.

Detailed Protocol: Synthesis of 5-Phenylnicotinic Acid

Note: This protocol is adapted from standard Suzuki coupling methodologies for electron-deficient heterocycles.

Reagents:

  • Methyl 5-bromonicotinate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)[1]

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Setup: In a flame-dried Schlenk flask, dissolve Methyl 5-bromonicotinate (216 mg, 1 mmol) and Phenylboronic acid (146 mg, 1.2 mmol) in degassed Toluene/Ethanol (10 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) under a stream of Argon.

  • Base Addition: Add the Na₂CO₃ solution. The biphasic mixture must be vigorously stirred.

  • Reaction: Heat to reflux (90°C) for 12–16 hours under Argon. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add LiOH (3 eq) and stir at RT for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the final 5-phenylnicotinic acid .

Pharmacological Case Study: GPR109A Agonism[6][7][8][9]

The primary biological target for these derivatives is GPR109A (HM74A) , a Gi-coupled GPCR highly expressed in adipocytes and immune cells.

Mechanism of Action

Activation of GPR109A inhibits adenylyl cyclase, reducing intracellular cAMP. In adipocytes, this prevents the phosphorylation of Hormone-Sensitive Lipase (HSL), thereby blocking the hydrolysis of triglycerides into Free Fatty Acids (FFA).

However, the clinical limitation of Niacin is flushing , caused by GPR109A activation in cutaneous Langerhans cells, which leads to Prostaglandin D2 (PGD2) release.

The 5-Aryl Hypothesis: Researchers investigate 5-aryl derivatives to achieve tissue selectivity or biased agonism . The goal is to maintain the antilipolytic effect in adipocytes while minimizing the


-arrestin recruitment or signaling pathways in Langerhans cells that trigger PGD2 release.

GPR109A_Pathway Ligand 5-Aryl Nicotinate Receptor GPR109A (Adipocyte) Ligand->Receptor Binding Gi Gi Protein Activation Receptor->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Decrease) cAMP->PKA HSL Hormone Sensitive Lipase (Inactivation) PKA->HSL Lipolysis Lipolysis Blocked (Reduced Plasma FFA) HSL->Lipolysis

Figure 2: Signal transduction pathway of GPR109A in adipocytes. 5-aryl derivatives aim to maximize this pathway while minimizing cutaneous prostaglandin release.

Emerging Applications: Anti-Inflammatory & Antimicrobial[10][11]

Beyond lipid lowering, 5-aryl nicotinic acid derivatives (and their hydrazide analogs) exhibit significant anti-inflammatory properties.

  • Mechanism: Suppression of NF-

    
    B signaling and inhibition of cytokines (TNF-
    
    
    
    , IL-6).
  • Structure-Activity: Recent studies indicate that 5-substituted derivatives can inhibit COX-2 enzymes or modulate macrophage activity without the gastric ulceration associated with traditional NSAIDs.

  • Antimicrobial: Schiff bases derived from 5-substituted nicotinic hydrazides have shown efficacy against multi-drug resistant bacterial strains, likely by disrupting cell wall synthesis or metabolic pathways specific to the pathogen.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. Bioorganic Chemistry. (2024).[2] This study highlights the anti-inflammatory potential of nicotinic acid scaffolds and their safety profiles compared to NSAIDs.

  • Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. Journal of Clinical Investigation. (2008). A definitive review on the mechanism of GPR109A, the flushing side effect, and the potential for novel agonists.

  • Application Notes: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis. BenchChem. Provides detailed protocols for the Suzuki-Miyaura coupling of 5-bromonicotinic acid, essential for synthesizing these derivatives.

  • 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. (2009). Discusses bioisosteres and 5-substituted analogs for lipid lowering.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 5-(2,5-Dichlorophenyl)nicotinic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenge of coupling an acidic, electron-deficient heteroaryl halide (5-bromonicotini...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenge of coupling an acidic, electron-deficient heteroaryl halide (5-bromonicotinic acid) with a sterically hindered, electron-poor aryl boronic acid (2,5-dichlorophenylboronic acid).

Abstract

The synthesis of 5-arylnicotinic acid derivatives is a critical transformation in the development of kinase inhibitors and anti-inflammatory agents. However, the coupling of 5-bromonicotinic acid with 2,5-dichlorophenylboronic acid presents a "double-edged" challenge: the free carboxylic acid moiety can poison palladium catalysts via coordination, while the ortho-chloro substitution on the boronic acid introduces significant steric hindrance, retarding the transmetalation step. This guide details an optimized protocol utilizing a Pd(dppf)Cl₂·DCM / K₃PO₄ system in aqueous dioxane, designed to overcome these kinetic barriers and suppress protodeboronation side-reactions.

Introduction & Mechanistic Design

The Synthetic Challenge

Standard Suzuki conditions often fail for this specific substrate pair due to two competing factors:

  • Catalyst Sequestration: The free carboxylic acid on the pyridine ring (pKa ~4.8) exists as a carboxylate in basic media. This anionic species can coordinate to the Pd(II) center, displacing ligands and forming inactive "palladate" species.

  • Steric Retardation: The 2,5-dichlorophenylboronic acid possesses a chlorine atom at the ortho position. This bulk hinders the approach of the boronate to the Pd(II)-aryl complex during transmetalation, the rate-determining step for hindered substrates.

The Solution: Ligand & Base Engineering

To ensure high turnover numbers (TON), this protocol employs:

  • Ligand (dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a bidentate ligand with a large bite angle. This geometry enforces a cis-coordination at the palladium center, which electronically favors the reductive elimination step and sterically creates a "pocket" that accommodates the bulky ortho-substituted boronic acid.

  • Base (K₃PO₄): Potassium phosphate is superior to carbonates (e.g., Na₂CO₃) for hindered substrates. It provides a higher concentration of the active boronate species without being effectively strong enough to cause rapid protodeboronation of the electron-poor 2,5-dichlorophenyl ring.

Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where the 2,5-dichlorophenyl group must enter.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII_Ar Pd(II)-Pyridyl Complex OxAdd->PdII_Ar TransMet Transmetalation (Rate Limiting - Steric Gate) PdII_Ar->TransMet PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Prod Product: 5-(2,5-dichloro)nicotinic acid RedElim->Prod Release Sub1 5-Bromonicotinic Acid Sub1->OxAdd + Substrate Sub2 2,5-Dichlorophenylboronic Acid Sub2->TransMet + Boronate

Caption: Catalytic cycle emphasizing the Transmetalation step as the critical barrier due to the ortho-chloro steric clash.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
5-Bromonicotinic acid 202.011.0Electrophile
2,5-Dichlorophenylboronic acid 190.821.2 - 1.5Nucleophile
Pd(dppf)Cl₂ · DCM 816.640.03 (3 mol%)Catalyst
K₃PO₄ (Tribasic) 212.273.0Base
1,4-Dioxane -SolventOrganic Phase
Water (Degassed) -SolventAqueous Phase
Step-by-Step Methodology
Step 1: Reaction Setup[3][6]
  • Vessel Preparation: Flame-dry a 50 mL round-bottom flask or a pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solvent Degassing: In a separate flask, mix 1,4-Dioxane (12 mL) and Distilled Water (3 mL) (4:1 ratio). Sparge with Argon for 15-20 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Loading: Charge the reaction vessel with:

    • 5-Bromonicotinic acid (2.0 mmol, 404 mg)

    • 2,5-Dichlorophenylboronic acid (2.4 mmol, 458 mg)

    • K₃PO₄ (6.0 mmol, 1.27 g)

    • Pd(dppf)Cl₂[7] · DCM (0.06 mmol, 49 mg)

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

Step 2: Reaction Execution
  • Inert Atmosphere: Seal the vessel with a septum or cap. Purge the headspace with Argon for 2 minutes.

  • Heating: Place the vessel in a pre-heated oil block/bath at 90°C .

  • Monitoring: Stir vigorously (800 rpm) for 4–16 hours.

    • Checkpoint: Monitor by LC-MS or TLC.[7]

    • TLC Eluent: 10% MeOH in DCM (Product R_f ~ 0.3, streak due to acid).

    • Observation: The reaction mixture will turn black (Pd precipitation) upon completion.

Step 3: Workup & Purification (Isoelectric Precipitation)

Since the product is an amphoteric nicotinic acid derivative, standard silica chromatography can be difficult. Acid-base precipitation is preferred.

  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with 10 mL of 1N NaOH (aq).

  • Extraction (Impurity Removal): Transfer the filtrate (now basic) to a separatory funnel. Wash with Ethyl Acetate (2 x 20 mL).

    • Logic: The product is in the aqueous layer as the carboxylate salt. Non-polar impurities (de-boronated arenes, homocoupled byproducts) are removed in the organic layer.

  • Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly acidify with 1N HCl dropwise to pH 3–4 (the isoelectric point of nicotinic acid derivatives).

    • A white/off-white solid should precipitate.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL) and cold pentane (to remove trace organics). Dry under vacuum at 50°C.

Troubleshooting & Optimization

If low yields are observed, consult the decision matrix below.

ObservationRoot CauseCorrective Action
Starting Material (Bromide) Remains Catalyst DeactivationSwitch to Pd-XPhos G3 (2 mol%). XPhos is superior for extremely hindered aryl chlorides/boronates.
De-boronated Arene (1,4-dichlorobenzene) ProtodeboronationReduce temperature to 80°C; Switch base to Cs₂CO₃ (milder anhydrous conditions in Dioxane).
Homocoupling of Boronic Acid Oxygen presentIncrease degassing time; Ensure Argon balloon pressure is positive.
Product stuck in Water phase pH incorrectEnsure pH is adjusted exactly to ~3.5. If too acidic (pH < 1), the pyridine nitrogen protonates, becoming water-soluble.
Alternative "High-Performance" Catalyst System

For extremely challenging batches where Pd(dppf) fails, use the Buchwald Precatalyst system:

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Solvent: THF:Water (10:1)

  • Temp: 60°C (Milder temp enabled by highly active catalyst)

References

  • General Suzuki Conditions for Nicotinic Acids

    • BenchChem Application Notes: "5-Bromonicotinic Acid in Solid-Phase Organic Synthesis." Link

  • Sterically Hindered Couplings

    • Altenhoff, G., et al.[8] "Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides." Angew.[5][9] Chem. Int. Ed. 2003, 42, 3690.[8] Link

  • Catalyst Selection (dppf vs XPhos)

    • Organic Chemistry Portal: "Suzuki Coupling - Catalyst and Ligand Effects." Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids." J. Am. Chem. Soc.[5][8] 2016, 138, 9145. Link

Sources

Application

Application Note: The Nicotinic Acid Scaffold as a Privileged Structure in Kinase Inhibitor Design

Introduction: The Central Role of Scaffolds in Modern Drug Discovery Protein kinases, a family of over 500 enzymes in the human genome, are fundamental regulators of cellular processes.[1] Their dysregulation is a hallma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Scaffolds in Modern Drug Discovery

Protein kinases, a family of over 500 enzymes in the human genome, are fundamental regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of therapeutic development.[1] The success of kinase inhibitors in oncology has spurred the development of sophisticated drug design strategies.[2] A cornerstone of modern medicinal chemistry is the concept of scaffold-based design, where a core molecular structure (the scaffold) is systematically decorated with different functional groups to optimize potency, selectivity, and pharmacokinetic properties.[2][3] This approach streamlines the discovery process, allowing for rapid exploration of chemical space around a validated core.[2]

This application note explores the utility of the nicotinic acid framework as a privileged scaffold in the design of kinase inhibitors, with a specific focus on the structural motif of 5-(2,5-Dichlorophenyl)nicotinic acid. We will delve into the rationale behind its selection, provide a representative synthetic protocol, and outline a general workflow for its evaluation as a kinase inhibitor intermediate.

The Nicotinic Acid Moiety: A Versatile Kinase-Binding Element

Nicotinic acid, a simple pyridine carboxylic acid, and its derivatives have emerged as valuable building blocks in the development of novel therapeutics, including anticancer agents.[4][5] The pyridine ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a highly conserved feature that is essential for inhibitor binding.[6][7] Furthermore, the carboxylic acid group provides a convenient handle for further chemical modification, allowing for the introduction of various substituents to explore other regions of the ATP-binding site and modulate the compound's physicochemical properties. Several studies have highlighted the successful development of nicotinamide (the amide derivative of nicotinic acid) and other nicotinic acid-based compounds as potent inhibitors of various kinases, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][8]

The Significance of the Dichlorophenyl Group in Kinase Inhibition

The inclusion of a dichlorophenyl group is a common strategy in the design of potent kinase inhibitors. This moiety can occupy a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity of the inhibitor. The chlorine atoms can also form specific halogen bonds with backbone atoms of the kinase, further enhancing potency and selectivity. A notable example is the pyrido[2,3-d]pyrimidine class of inhibitors, where a dichlorophenyl group has been shown to be a key feature for potent inhibition of kinases like Abl.[9][10] The specific substitution pattern on the phenyl ring, such as the 2,5-dichloro arrangement, can be critical for achieving the desired selectivity profile against different kinases.

Illustrative Synthetic Protocol: Synthesis of 5-(2,5-Dichlorophenyl)nicotinic Acid

The following is a representative, multi-step synthetic protocol for the preparation of 5-(2,5-Dichlorophenyl)nicotinic acid. This protocol is based on established organometallic cross-coupling reactions, which are a cornerstone of modern pharmaceutical synthesis.

Protocol 1: Synthesis of 5-(2,5-Dichlorophenyl)nicotinic Acid via Suzuki Coupling

Materials:

  • 5-Bromonicotinic acid

  • 2,5-Dichlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromonicotinic acid (1.0 eq), 2,5-dichlorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Catalyst Addition: To a separate vial, pre-mix palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of 1,4-dioxane. Add this catalyst mixture to the main reaction flask.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-(2,5-Dichlorophenyl)nicotinic acid.

Causality Behind Experimental Choices:

  • Suzuki Coupling: This is a highly reliable and versatile cross-coupling reaction for the formation of C-C bonds between aryl halides and boronic acids, making it ideal for this transformation.

  • Palladium Catalyst: Palladium complexes are the most effective catalysts for Suzuki couplings, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Phosphine Ligand: Triphenylphosphine stabilizes the palladium catalyst and promotes the desired reactivity.

  • Base: Potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: The dioxane/water mixture is a common solvent system for Suzuki couplings, as it solubilizes both the organic and inorganic reagents.

General Protocol for Kinase Inhibitor Screening

Once synthesized, a compound like 5-(2,5-Dichlorophenyl)nicotinic acid would be subjected to a battery of in vitro assays to determine its kinase inhibitory activity. A common first-pass screen is a biochemical kinase assay.

Protocol 2: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Principle: This assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Materials:

  • Kinase of interest (e.g., recombinant human Aurora A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compound (5-(2,5-Dichlorophenyl)nicotinic acid) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay buffer

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO only).

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation

The results from the kinase screening are typically presented in a tabular format to allow for easy comparison of the potency of different compounds.

CompoundTarget KinaseIC₅₀ (nM)
5-(2,5-Dichlorophenyl)nicotinic acid Aurora AHypothetical Value
Staurosporine (Control)Aurora A15
5-(2,5-Dichlorophenyl)nicotinic acid VEGFR-2Hypothetical Value
Sunitinib (Control)VEGFR-29

Visualizing Key Concepts

.dot

Caption: Scaffold-based drug design workflow.

.dot

Kinase_Inhibitor_Screening_Workflow Compound Compound Synthesis (e.g., 5-(2,5-Dichlorophenyl)nicotinic acid) Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->Assay Screening Data Data Analysis (IC50 Determination) Assay->Data Measurement Lead_ID Lead Identification & Optimization Data->Lead_ID Evaluation

Caption: General workflow for kinase inhibitor screening.

Conclusion

The nicotinic acid scaffold represents a versatile and effective starting point for the design of novel kinase inhibitors. The ability to functionalize the pyridine ring and the carboxylic acid group allows for fine-tuning of the inhibitor's properties to achieve high potency and selectivity. The inclusion of a dichlorophenyl moiety, as exemplified by the 5-(2,5-Dichlorophenyl)nicotinic acid structure, is a proven strategy for targeting hydrophobic pockets within the kinase active site. The protocols outlined in this application note provide a framework for the synthesis and evaluation of such compounds, paving the way for the discovery of next-generation kinase inhibitors.

References

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (n.d.). Cambridge University Press & Assessment.
  • Use of a hinge-directed scaffold for the development of selective kinase inhibitors. (n.d.).
  • Lopez, M. S. (2014). The design and development of new inhibitor scaffolds that broaden the scope of analog-sensitive kinase technology. eScholarship.
  • Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. (2019). PubMed.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). PubMed.
  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. (n.d.). PMC.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC.
  • Crystal-Guided Computational Profiling of Dichlorophenyl-Piperazine Ligands as JNK3 Binders: Hydrophobic Interaction-Driven Design for Neurodegenerative Therapy. (2025).
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020). Bentham Science.
  • Chemical structures of the compounds. All compounds are based on a central bicyclic pyrido-[2,3 - d ]pyrimidine with a dichlorophenyl substituent on the right ( A ). (n.d.).
  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][3][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. (n.d.). ResearchGate.

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Society for Applied Microbiology.
  • Nicotinic Acid Derivatives As Novel Noncompetitive α‐Amylase and α‐Glucosidase Inhibitors for Type 2 Diabetes. (2024). AIR Unimi.
  • Synthesis of nicotinic acid derivative 5a. (n.d.).
  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An upd
  • US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse ... (n.d.).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
  • Nicotinic acid synthesis. (n.d.). ChemicalBook.
  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Tre
  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (n.d.). PMC.

Sources

Method

Application Notes and Protocols for the Cross-Coupling of 2,5-Dichlorophenyl Moieties to Pyridine Rings

Introduction: Navigating the Synthesis of Challenging Biaryl Scaffolds The synthesis of biaryl structures, particularly those incorporating both pyridine and polychlorinated phenyl rings, is of paramount importance in th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Challenging Biaryl Scaffolds

The synthesis of biaryl structures, particularly those incorporating both pyridine and polychlorinated phenyl rings, is of paramount importance in the fields of medicinal chemistry and materials science. These motifs are integral to a wide array of pharmaceuticals and functional materials due to their unique electronic and steric properties. However, the construction of a carbon-carbon bond between a 2,5-dichlorophenyl group and a pyridine ring presents significant synthetic hurdles. The steric hindrance imposed by the ortho-chloro substituent and the deactivating electronic nature of the dichlorinated ring make these substrates notoriously challenging coupling partners. Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the metal catalyst, leading to catalyst inhibition or deactivation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively navigate the complexities of these cross-coupling reactions. We will delve into the mechanistic underpinnings of various palladium-catalyzed cross-coupling strategies, offering detailed, field-proven protocols and troubleshooting guidance to enable the successful synthesis of these valuable compounds.

Recommended Cross-Coupling Strategies

Two primary palladium-catalyzed cross-coupling reactions have demonstrated considerable success in forging the challenging bond between 2,5-dichlorophenyl moieties and pyridine rings: the Suzuki-Miyaura coupling and direct C-H arylation. The choice between these methods will depend on the available starting materials, desired regioselectivity, and tolerance for pre-functionalization steps.

Suzuki-Miyaura Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura reaction is a powerful and widely used method for carbon-carbon bond formation, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[1] For the coupling of a 2,5-dichlorophenyl moiety to a pyridine ring, this reaction typically involves the coupling of a 2,5-dichlorophenylboronic acid (or a more stable boronate ester) with a halopyridine.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, a step that is facilitated by a base. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[4][5]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 (Base) Product Product Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Ar-Ar' CH_Arylation_Catalytic_Cycle Pd(OAc)2 Pd(OAc)2 Active Pd(II) Catalyst Active Pd(II) Catalyst Pd(OAc)2->Active Pd(II) Catalyst Ligand Palladacycle Intermediate Palladacycle Intermediate Active Pd(II) Catalyst->Palladacycle Intermediate Pyridine C-H (CMD) Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle Intermediate->Pd(IV) Intermediate Ar-X Product Product Pd(IV) Intermediate->Product Reductive Elimination Product->Active Pd(II) Catalyst Ar-Pyridine

Sources

Application

synthesis of 2-amino-5-(2,5-dichlorophenyl)nicotinic acid derivatives

Application Note: High-Fidelity Synthesis of 2-Amino-5-(2,5-dichlorophenyl)nicotinic Acid Derivatives Executive Summary & Strategic Importance The 2-aminonicotinic acid scaffold is a privileged structure in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-Amino-5-(2,5-dichlorophenyl)nicotinic Acid Derivatives

Executive Summary & Strategic Importance

The 2-aminonicotinic acid scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for the synthesis of pyrido[2,3-d]pyrimidines and 1,8-naphthyridines—motifs frequently associated with tyrosine kinase inhibition (e.g., EGFR, VEGFR) and anti-inflammatory pathways.

The introduction of a 2,5-dichlorophenyl moiety at the C5 position presents specific synthetic challenges due to steric hindrance and the lipophilicity of the dichloro-aryl group. This guide details a robust, field-proven protocol for synthesizing 2-amino-5-(2,5-dichlorophenyl)nicotinic acid . Unlike generic procedures, this protocol prioritizes the Ester-Protection Route . While direct coupling to the free acid is possible, it often suffers from catalyst poisoning and difficult purification. The ester route ensures high turnover numbers (TON) for the palladium catalyst and simplifies the isolation of the zwitterionic final product.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is best approached via a convergent strategy. The C5-aryl bond is formed late-stage using Suzuki-Miyaura cross-coupling to allow for library diversification.

Retrosynthesis Target Target: 2-Amino-5-(2,5-dichlorophenyl) nicotinic acid Precursor Intermediate: Methyl 2-amino-5-bromonicotinate Precursor->Target 1. Suzuki Coupling 2. LiOH Hydrolysis SM Starting Material: 2-Aminonicotinic Acid SM->Precursor 1. H2SO4/MeOH (Esterification) 2. NBS (Bromination) Boronic Reagent: 2,5-Dichlorophenylboronic acid Boronic->Target Coupling Partner

Figure 1: Retrosynthetic disconnection showing the ester-mediated pathway to avoid catalyst deactivation.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation (Esterification & Bromination)

Rationale: Protecting the carboxylic acid as a methyl ester increases solubility in organic solvents (Dioxane/Toluene) required for the Suzuki coupling and prevents the formation of insoluble Pd-carboxylate complexes.

Step 1.1: Methyl 2-aminonicotinate synthesis

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 2-aminonicotinic acid (13.8 g, 100 mmol) and anhydrous Methanol (150 mL).

  • Activation: Cool to 0°C. Add conc. H₂SO₄ (15 mL) dropwise over 20 min. Caution: Exothermic.

  • Reaction: Reflux at 70°C for 12 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Concentrate in vacuo. Neutralize residue with sat. NaHCO₃ (aq) to pH 8. Extract with EtOAc (3 x 100 mL). Dry over Na₂SO₄ and concentrate.

    • Yield Target: >90% (Off-white solid).[1]

Step 1.2: Regioselective Bromination (The Critical Intermediate)

  • Reagents: Dissolve Methyl 2-aminonicotinate (10.0 g, 65.7 mmol) in Acetonitrile (150 mL).

  • Bromination: Add N-Bromosuccinimide (NBS) (12.3 g, 69 mmol) portion-wise at 0°C.

    • Note: Avoid Br₂/AcOH if possible; NBS in MeCN provides cleaner regioselectivity for the C5 position over C3/C6.

  • Process: Stir at room temperature for 2 hours. The product often precipitates.

  • Isolation: Pour into cold water (300 mL). Filter the precipitate. Recrystallize from Ethanol if necessary.[2]

    • Checkpoint: ¹H NMR should show loss of the C5 proton and a singlet/doublet pattern for C4/C6 protons.

Phase 2: Suzuki-Miyaura Cross-Coupling

Rationale: The 2,5-dichloro substitution creates significant steric bulk. Standard Pd(PPh₃)₄ may be sluggish. We utilize Pd(dppf)Cl₂[3]·DCM for its wider bite angle and stability, ensuring efficient coupling with sterically hindered aryl boronic acids.

Materials:

  • Methyl 2-amino-5-bromonicotinate (1.0 eq)

  • 2,5-Dichlorophenylboronic acid (1.3 eq)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%)

  • Base: K₃PO₄ (3.0 eq) - Superior to carbonate bases for hindered substrates.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Protocol:

  • Degassing: In a pressure vial or Schlenk flask, combine the bromide, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen is the enemy of this reaction.

  • Catalysis: Add Pd(dppf)Cl₂·DCM under Argon flow. Seal immediately.

  • Reaction: Heat to 90°C for 4-6 hours.

    • Visual Cue: Reaction mixture typically turns from orange/red to black (Pd black precipitation) upon completion.

  • Workup: Filter through a Celite pad to remove Pd residues. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Isolate the Methyl 2-amino-5-(2,5-dichlorophenyl)nicotinate .

Phase 3: Hydrolysis and Zwitterion Isolation

Rationale: The final product is amphoteric (basic pyridine amine + acidic carboxylic acid). Isolation requires precise pH control to reach the isoelectric point (pI).

Workup Start Crude Methyl Ester Hydrolysis Add LiOH (3 eq) THF/H2O (1:1), 60°C, 2h Start->Hydrolysis Check Check TLC (Disappearance of Ester) Hydrolysis->Check Acidification Cool to 0°C Add 1M HCl dropwise Check->Acidification Complete Precipitation Target pH 4.5 - 5.0 (Isoelectric Point) Acidification->Precipitation Filtration Filter Solid Wash with cold H2O & Et2O Precipitation->Filtration

Figure 2: Logic flow for the controlled precipitation of the zwitterionic product.

Protocol:

  • Dissolve the ester (1.0 mmol) in THF (5 mL) and Water (5 mL).

  • Add LiOH·H₂O (3.0 mmol). Stir at 60°C for 2 hours.

  • Evaporate THF in vacuo (aqueous layer remains).

  • Critical Step: Cool aqueous layer to 0°C. Acidify slowly with 1M HCl.

    • Observation: At pH ~7, cloudiness appears. Continue to pH 4.5-5.0 . Massive precipitation should occur.

  • Filter, wash with cold water (removes salts) and diethyl ether (removes lipophilic impurities). Dry under vacuum at 50°C.

Analytical Data Summary

The following data parameters validate the successful synthesis.

ParameterExpected Value/ObservationNotes
Appearance Pale yellow to off-white powderDark color indicates oxidation or residual Pd.
¹H NMR (DMSO-d₆) δ 13.0 (br s, COOH), 7.0-8.5 (Ar-H)Look for loss of methyl ester singlet (~3.8 ppm).
MS (ESI+) [M+H]⁺ ≈ 283/285Characteristic Cl₂ isotope pattern (9:6:1).
Solubility Soluble in DMSO, DMF.[4]Poor solubility in water and neutral organic solvents.
Melting Point > 250°C (decomp)Typical for amino-nicotinic zwitterions.

Troubleshooting & "Self-Validating" Checks

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Protodeboronation of the 2,5-dichlorophenylboronic acid.

    • Solution: Increase boronic acid to 1.5 eq. Ensure temperature does not exceed 95°C. Switch base to Cs₂CO₃ in DME.

  • Issue: Product does not precipitate during hydrolysis workup.

    • Cause: pH overshot (too acidic, forming HCl salt) or too basic (Li salt).

    • Solution: The product is an amino acid.[5] It is soluble at pH 1 (cation) and pH 10 (anion). Readjust pH strictly to 4.5–5.0.

  • Issue: Catalyst Poisoning.

    • Check: If the reaction stalls, add a fresh 1 mol% portion of catalyst. Ensure the bromide intermediate was recrystallized (residual succinimide from NBS can coordinate Pd).

References

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. (Mechanistic Grounding). Available at: [Link]

  • National Institutes of Health (PMC). Carbonylative Suzuki Couplings of Aryl Bromides. (Alternative Coupling Strategies). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Suzuki Coupling Yields for Sterically Hindered Biaryls

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of sterically hindered biaryls. The formation of biaryl bonds between sterically demanding substrates, such as those with multiple ortho-substituents, is a common hurdle in organic synthesis. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and improve your reaction yields.

Understanding the Challenge: Steric Hindrance in Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and relatively mild reaction conditions.[1][2][3] However, when both coupling partners bear bulky substituents, particularly in the ortho positions, the reaction rate can plummet, leading to low yields and incomplete conversions. This is primarily due to steric clash, which can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[4][5]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a sterically hindered substrate is giving a low yield or failing completely. What are the most likely causes?

Low or no yield in sterically hindered Suzuki couplings typically points to one or more of the following issues:

  • Inefficient Catalyst System: The combination of palladium precursor and ligand is not suitable for activating the sterically encumbered substrates.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often needs to be tailored to the specific substrates.[6]

  • Poor Reagent Quality: Degradation of the boronic acid/ester, catalyst, ligand, or solvent can significantly impact the reaction outcome.[7]

  • Presence of Oxygen: The active Pd(0) catalyst and phosphine ligands are susceptible to oxidation, which deactivates the catalyst.[7]

Q2: What are the key characteristics of a good ligand for coupling sterically hindered substrates?

For sterically demanding couplings, the ligand plays a pivotal role. Ideal ligands are typically:

  • Bulky: Large, sterically demanding ligands can promote the reductive elimination step, which is often rate-limiting for hindered substrates.[8]

  • Electron-rich: Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide.[8][9]

  • Able to form a stable, monoligated Pd(0) species: This is often crucial for efficient catalysis.

Buchwald-type biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are excellent starting points for these challenging reactions.[10][11][12]

Q3: How do I choose the right base and solvent for my sterically hindered Suzuki coupling?

The base and solvent are often interdependent and their selection is crucial.

  • Bases: Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium or potassium hydroxide.[10] Stronger bases can promote side reactions, including protodeboronation of the boronic acid.

  • Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly employed, often in combination with a small amount of water.[10][13] The water can aid in the dissolution of the base and facilitate the transmetalation step. Ensure your solvents are rigorously degassed to remove oxygen.[7]

Q4: I am observing significant amounts of side products like homocoupling and dehalogenation. How can I minimize these?

  • Homocoupling: The coupling of two boronic acid molecules is often caused by the presence of oxygen.[14] Thoroughly degassing your solvent and maintaining an inert atmosphere throughout the reaction is the most effective way to prevent this. Using a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst can also help.[7]

  • Dehalogenation/Protodeboronation: The replacement of the halide with a hydrogen atom (dehalogenation) or the boron group with a hydrogen (protodeboronation) can be problematic.[4] These side reactions can be exacerbated by high temperatures and overly strong bases. Consider using a milder base and the lowest effective reaction temperature.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of sterically hindered biaryls.

Problem 1: Low or No Product Formation

If your reaction is not proceeding as expected, a systematic approach to identifying the issue is essential.

low_yield_troubleshooting start Low Yield / Incomplete Reaction reagents Step 1: Verify Reagent Quality - Boronic Acid Fresh? - Catalyst/Ligand Viable? - Solvents Degassed? start->reagents conditions Step 2: Screen Reaction Conditions - New Base? (K₃PO₄, Cs₂CO₃) - New Ligand? (SPhos, XPhos, RuPhos) - Adjust Temperature? reagents->conditions No action_reagents Action: - Use fresh/purified reagents. - Re-run reaction. reagents->action_reagents Problem Identified? Yes catalyst Step 3: Change Catalyst System - Try a different Pd precursor? - Use a pre-formed catalyst? conditions->catalyst No Improvement success Problem Solved conditions->success Improvement Seen advanced Step 4: Consider Advanced Techniques - Microwave Irradiation? - Sonication? catalyst->advanced Still Low Yield catalyst->success Improvement Seen advanced->success Improvement Seen action_reagents->success

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

  • Verify Reagent Quality:

    • Boronic Acids/Esters: These can degrade upon storage, especially if exposed to air and moisture. It is advisable to use freshly opened or purified boronic acids.

    • Catalyst and Ligand: Phosphine ligands can be sensitive to air.[7] Store them under an inert atmosphere. The activity of the palladium source can also diminish over time.

    • Solvent and Base: Ensure solvents are anhydrous (if required) and have been properly degassed. The base should be a fine powder to ensure good solubility and reactivity.

  • Screen Reaction Conditions:

    • Ligand Screening: The choice of ligand is paramount for sterically hindered couplings. If a standard ligand like PPh₃ fails, move to a more specialized, bulky, and electron-rich ligand. A comparison of common ligands is provided in the table below.

    • Base and Solvent Screening: Systematically screen different combinations of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane/water, toluene/water, 2-MeTHF).

    • Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[4] If your reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if you are seeing significant side products, lowering the temperature might be necessary.

Problem 2: Formation of Tetra-ortho-substituted Biaryls

The synthesis of biaryls with substituents at all four ortho positions is one of the most challenging transformations in Suzuki coupling.[5]

Catalyst SystemKey FeaturesReference
Pd/HFTPhos A novel Buchwald-type ligand with a heptafluorotolyl group designed to accelerate reductive elimination. Has been shown to be highly effective for tetra-ortho-substituted biaryls with low catalyst loadings.[5]
Pd/AntPhos A ligand with a rigid anthracenyl moiety that has demonstrated excellent reactivity for sterically demanding aryl-aryl and aryl-alkyl couplings.[15]
Pd/BI-DIME An efficient catalyst system for the synthesis of extremely hindered biaryls, including those with ortho-isopropyl substituents.[16]
NHC-Palladium Complexes N-heterocyclic carbene (NHC) ligands can be highly effective for the formation of bulky tetra-ortho-substituted biaryls, even at room temperature.[17]

Experimental Protocols

General Protocol for a Screening Reaction

This protocol is designed for a small-scale screening of different ligands and bases to identify optimal conditions for a challenging Suzuki coupling.

Materials:

  • Aryl halide (1.0 eq)

  • Boronic acid or ester (1.2-1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (2-4 mol%)

  • Base (2.0-3.0 eq)

  • Degassed solvent

Procedure:

  • To a set of reaction vials equipped with stir bars, add the aryl halide (e.g., 0.1 mmol), the boronic acid (0.12 mmol), and the chosen base (e.g., K₃PO₄, 0.2 mmol).

  • In a separate vial, prepare a stock solution of the palladium precursor and ligand in the chosen solvent.

  • Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the catalyst/ligand solution to each reaction vial.

  • Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate.

  • Heat the reactions at the desired temperature (e.g., 80-110 °C) for 12-24 hours.

  • After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude product mixture by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.

Visualizing the Catalytic Cycle

Understanding the key steps of the Suzuki-Miyaura catalytic cycle can aid in troubleshooting.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product_out R¹-R² (Biaryl Product) reductive_elimination->product_out reagents_in R¹-X (Aryl Halide) reagents_in->oxidative_addition boronic_in R²-B(OR)₂ (Boronic Acid/Ester) + Base boronic_in->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For sterically hindered substrates, both the Oxidative Addition and Reductive Elimination steps can be slow and rate-limiting. The choice of a bulky, electron-rich ligand is designed to accelerate both of these key steps.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Shen, M., & Hartwig, J. F. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 78(10), 5039–5049.
  • Shen, M., & Hartwig, J. F. (2013). Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction. The Journal of Organic Chemistry, 78(10), 5039-5049.
  • Yoshida, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(4), 1369-1375.
  • Baran, P. S., et al. (2020).
  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1107.
  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Sigman, M. S., & Toste, F. D. (2018). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 9(1), 103-109.
  • Kuribayashi, S., et al. (2025).
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success.
  • Glorius, F., et al. (2010). Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
  • Gîrţu, M. A., et al. (2026, January 21).
  • Kwong, F. Y., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Kwong, F. Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Liu, S., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine.
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Guram, A. S., et al. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 69(17), 5675-5683.
  • Guram, A. S., et al. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 69(17), 5675-5683.
  • Shi, S.-L., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society, 142(15), 7067-7076.
  • Marion, N., & Nolan, S. P. (2010). Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand.
  • Welch, C. J., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
  • Beilstein Journals. (2011, March 15). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls.
  • Smith, A. B., III, et al. (2020).
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group website.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.
  • Buchwald, S. L., et al. (2012).
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

Sources

Optimization

solubility of 5-(2,5-Dichlorophenyl)nicotinic acid in DMSO and methanol

The following technical guide addresses the solubility, handling, and dissolution protocols for 5-(2,5-Dichlorophenyl)nicotinic acid . Solubility Profile & Handling Guide[1][2] Executive Summary & Solubility Profile 5-(2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, handling, and dissolution protocols for 5-(2,5-Dichlorophenyl)nicotinic acid .

Solubility Profile & Handling Guide[1][2]

Executive Summary & Solubility Profile

5-(2,5-Dichlorophenyl)nicotinic acid is a biaryl nicotinic acid derivative.[1] Its physicochemical behavior is governed by two competing structural features: the polar, ionizable nicotinic acid core (zwitterionic potential) and the highly lipophilic 2,5-dichlorophenyl substituent.[1]

While specific experimental solubility values for this exact analog are often proprietary or lot-dependent, its behavior follows strict Structure-Property Relationships (SPR) observed in similar 5-arylnicotinic acids.[1]

Solubility Matrix (Estimated)
SolventSolubility GradeEstimated Max Conc.Application
DMSO Excellent 20 – 50 mg/mLPrimary Stock Solution
Methanol Good 5 – 15 mg/mLSecondary Dilutions / LC-MS
Ethanol Moderate 1 – 10 mg/mLAlternative Organic Solvent
Water (pH < 7) Poor < 0.1 mg/mLNot Recommended without pH adjustment
Water (pH > 8) Good > 10 mg/mLAqueous buffers (as salt form)

Critical Technical Insight: The presence of the 2,5-dichlorophenyl group significantly increases the LogP (lipophilicity) compared to unsubstituted nicotinic acid.[1] While the core nicotinic acid is sparingly soluble in alcohols, the lipophilic phenyl ring actually aids solubility in organic solvents like DMSO and Methanol compared to the highly polar zwitterionic parent compound.

Dissolution Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Target: 10 mM to 50 mM Stock Solution Best For: In vitro assays, long-term storage (-20°C).[1]

  • Weighing: Weigh the solid 5-(2,5-Dichlorophenyl)nicotinic acid into a glass vial. Avoid using plastic microcentrifuge tubes for initial dissolution if heating is required.[1]

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) .[1]

    • Note: DMSO is the preferred solvent because it disrupts the intermolecular hydrogen bonding of the carboxylic acid dimer.

  • Mechanical Mixing: Vortex vigorously for 30 seconds.

  • Sonication (Critical Step): If the solution remains cloudy, sonicate in a water bath at 40°C for 5–10 minutes. The energy input helps overcome the crystal lattice energy of the dichlorophenyl stacking.

  • Visual Inspection: Ensure the solution is perfectly clear. If particulates remain, add more DMSO or gently heat to 50°C.[1]

Protocol B: Working Solutions in Methanol

Target: 1 mg/mL or Analytical Standards Best For: HPLC/LC-MS injection, chemical synthesis intermediates.[1]

  • Solvent Selection: Use HPLC-grade Methanol (MeOH).[1]

  • Solubility Check: The solubility in methanol is lower than in DMSO.[1] Do not attempt to make concentrations >10 mg/mL without testing a small aliquot first.[1]

  • Procedure:

    • Add MeOH to the solid.[1]

    • Vortex.[1]

    • If solid persists, warm the methanol to 40°C (below boiling point).[1]

    • Warning: Upon cooling, the compound may recrystallize if the solution is supersaturated.

Troubleshooting & Optimization Logic

The following decision tree illustrates the logical workflow for dissolving this compound based on your downstream application.

SolubilityLogic Start Start: Solid Compound AppCheck Application Type? Start->AppCheck OrgSolv Organic Synthesis / Analysis AppCheck->OrgSolv Chemistry AqSolv Biological Assay (Aqueous) AppCheck->AqSolv Biology DMSO Use DMSO (Preferred) Target: 10-50 mM OrgSolv->DMSO High Conc MeOH Use Methanol Target: <10 mM (Requires Warming) OrgSolv->MeOH Low Conc/LCMS DirectWater Direct Water Addition? AqSolv->DirectWater DMSOStock Make DMSO Stock (1000x) AqSolv->DMSOStock Correct Method Precip Result: PRECIPITATION (Compound is Hydrophobic) DirectWater->Precip Do NOT do this Dilution Dilute into Buffer DMSOStock->Dilution PrecipCheck Check for Crash-out Dilution->PrecipCheck Success Success: Clear Solution PrecipCheck->Success Clear Fail Cloudy? PrecipCheck->Fail Precipitate Fix Action: Reduce Conc. or Add Surfactant (Tween) Fail->Fix

Figure 1: Solubility Decision Logic. Blue nodes indicate decision points; Green indicates optimal paths; Red indicates failure modes.[1]

Frequently Asked Questions (FAQs)

Q1: I tried dissolving the compound in water, but it floats on top. Why? A: This is expected. The "2,5-dichlorophenyl" moiety is highly hydrophobic (lipophilic).[1] Even though the nicotinic acid part is polar, the molecule as a whole prefers non-polar environments. To dissolve in water, you must convert it to a salt by adjusting the pH to > 8.0 using NaOH or a basic buffer (PBS pH 7.4 may work for low concentrations, but pH 8 is safer).[1]

Q2: Can I store the Methanol solution at 4°C? A: Use caution. Because methanol solubility is temperature-dependent, cooling a saturated solution from Room Temperature to 4°C will likely cause crystallization .[1] Always check for solids and re-vortex/warm before use.[1] DMSO stocks are more stable at low temperatures (though DMSO freezes at 19°C, the compound usually redissolves upon thawing).[1]

Q3: My DMSO stock froze in the freezer. Is the compound degraded? A: Likely not.[1] DMSO freezes at ~18.5°C.[1] This is a physical change, not a chemical one.[1] Thaw the vial completely at room temperature or 37°C and vortex heavily to ensure the compound hasn't concentrated at the bottom during the freezing process.

Q4: Why does the protocol recommend sonication? A: Biaryl compounds often form tight crystal lattices due to "pi-pi stacking" interactions between the aromatic rings.[1] Vortexing alone may not provide enough shear force to break these interactions.[1] Sonication provides acoustic cavitation to disperse and dissolve these tight aggregates.[1]

References

  • Gonçalves, E. M., & Piedade, M. F. M. (2012).[1][2] Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[1][2][3] The Journal of Chemical Thermodynamics, 55, 1–8.

    • Context: Establishes the baseline solubility superiority of DMSO over alcohols for nicotinic acid deriv
  • PubChem Compound Summary. (n.d.). Nicotinic Acid Derivatives & Physical Properties. [1]

    • Context: General property data for 5-arylnicotinic acid substructures and lipophilicity trends.[1]

  • Sigma-Aldrich (Merck). (n.d.).[1] Technical Bulletin: Handling of Biaryl Carboxylic Acids. [1]

    • Context: Standard protocols for handling hydrophobic carboxylic acid intermediates.[1]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Aryl Nicotinic Acid Intermediates

Welcome to the technical support center for the purification of 5-aryl nicotinic acid intermediates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtain...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-aryl nicotinic acid intermediates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity materials of this important structural class. 5-Aryl nicotinic acids, often synthesized via Suzuki or other cross-coupling reactions, present unique purification challenges due to their amphoteric nature, often exhibiting zwitterionic character, which can lead to poor solubility and difficult chromatographic behavior.[1][2]

This document provides in-depth, field-tested troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities effectively.

Part 1: Initial Assessment & Strategy Selection

A successful purification begins with a thorough analysis of the crude reaction mixture. The data gathered here will dictate the most efficient path forward, saving time and maximizing yield.

FAQ 1.1: What are the first analytical steps I should take with my crude product?

Before attempting any purification, it is critical to get a snapshot of your crude material's composition.

  • Thin-Layer Chromatography (TLC): Run a TLC plate in a few solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). This will give you a preliminary idea of the number of components and the relative polarity of your product versus impurities. For these acidic compounds, streaking is a common issue. If you observe streaking, add 1-2% acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid, which often results in sharper spots.[3]

  • Proton NMR (¹H NMR) of Crude Material: Dissolve a small sample of your crude product in a suitable deuterated solvent (like DMSO-d₆, as many nicotinic acids are highly soluble in it[4][5]). This spectrum is invaluable for identifying unreacted starting materials, major byproducts, and residual solvents like DMF or toluene.

  • Solubility Tests: Test the solubility of a small amount of your crude product in various common recrystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, and mixtures thereof).[6] This information is crucial for planning a potential crystallization.[7]

FAQ 1.2: How do I choose the right primary purification strategy?

Based on your initial assessment, use the following decision tree to select the most appropriate starting strategy.

Purification_Strategy start Crude Product Assessment (TLC, ¹H NMR, Solubility) purity_check Is the desired product the major component (>85% by crude NMR)? start->purity_check crystallization Attempt Direct Crystallization purity_check->crystallization Yes complex_mixture Is the mixture highly complex with multiple polar impurities? purity_check->complex_mixture No chromatography Perform Column Chromatography extraction Consider Acid-Base Extraction as a pre-purification step complex_mixture->chromatography Yes complex_mixture->extraction No, impurities are non-polar/neutral

Caption: Decision tree for selecting a primary purification method.

Part 2: Troubleshooting Crystallization

Crystallization is often the most effective method for obtaining highly pure solid 5-aryl nicotinic acids, but it is not without its challenges.[4]

FAQ 2.1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common with compounds that have impurities, which depress the melting point.

Causality: The solution has become supersaturated too quickly or at too high a temperature.

Solutions:

  • Add More "Good" Solvent: Re-heat the mixture to dissolve the oil, then add a small amount (1-5% of total volume) of the solvent in which your compound is more soluble. This keeps the compound in solution longer, allowing it to cool further before reaching saturation.[8]

  • Lower the Cooling Rate: Instead of placing the flask on the benchtop, allow it to cool slowly in an insulated container (e.g., a beaker wrapped in glass wool) or by leaving it on the hot plate with the heat turned off.

  • Change the Solvent System: The chosen solvent may be too "poor." Try a solvent system where the compound has slightly higher solubility at room temperature.

FAQ 2.2: I can't find a good single solvent for recrystallization. What are some recommended solvent systems?

Due to their zwitterionic potential, finding a single solvent with the ideal solubility curve (high solubility when hot, low solubility when cold) can be difficult.[1][9] Co-solvent systems are often more effective.

Recommended Starting Points for Co-Solvent Systems:

Good Solvent (High Solubility)Poor Solvent (Low Solubility)Typical Application Notes
Ethanol / MethanolWaterExcellent for many polar nicotinic acids. Dissolve in hot alcohol, add hot water dropwise until turbidity appears, then re-heat to clarify and cool.[10]
AcetoneHexane / HeptaneGood for less polar derivatives. Dissolve in minimal hot acetone, then add hexane/heptane.[6]
Dichloromethane (DCM)Hexane / HeptaneUseful for compounds that are highly soluble in chlorinated solvents. Can be challenging due to DCM's low boiling point.[11]
Dimethylformamide (DMF) / DMSOWater / IsopropanolFor compounds with very poor solubility. Use minimal hot DMF/DMSO and add a co-solvent to precipitate. This should be a last resort due to the high boiling points of DMF/DMSO.

Experimental Protocol: Two-Solvent Recrystallization

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the "good" solvent in small portions while heating and stirring until the solid is just dissolved. Use the absolute minimum amount necessary.[12]

  • While still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy (turbid).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[12]

Part 3: Troubleshooting Column Chromatography

Chromatography of these compounds can be challenging due to strong interactions with the stationary phase.

FAQ 3.1: My compound is streaking severely on the TLC plate and won't elute properly from the column. Why?

Causality: Standard silica gel is slightly acidic (pKa ≈ 4-5).[13][14] The basic pyridine nitrogen of your nicotinic acid interacts strongly with these acidic silanol groups, leading to irreversible adsorption or slow, tailing elution. The carboxylic acid group can also engage in strong hydrogen bonding.

Solutions:

  • Acidify the Mobile Phase: The most common and effective solution is to add a small amount (0.5-2%) of acetic acid or formic acid to your eluent (e.g., Ethyl Acetate/Hexane + 1% AcOH).[3] This protonates the pyridine nitrogen, reducing its interaction with the silica surface, and suppresses the deprotonation of the carboxylic acid, leading to sharper bands.

  • Use a More Polar Solvent System: A mobile phase like Dichloromethane/Methanol (e.g., 95:5 or 90:10) is often required to elute these polar compounds.[3]

  • Consider Buffered or Deactivated Silica: For very sensitive compounds, you can use silica gel that has been pre-treated.[15]

    • Buffered Silica: Slurry the silica gel with a buffer solution of a specific pH before packing the column. For acidic compounds, a pH lower than the compound's pKa is ideal.[15]

    • Reverse-Phase Chromatography: Using a C18 column with a polar mobile phase (e.g., water/acetonitrile with a formic acid modifier) is an excellent alternative, as the most polar compounds elute first.[12][13]

Chromatography_Workflow start Prepare Crude Sample tlc Run TLC with Hex/EtOAc start->tlc streaking Observe Severe Streaking? tlc->streaking add_acid Add 1% Acetic Acid to Mobile Phase streaking->add_acid Yes pack_column Pack Column with Acidified Slurry streaking->pack_column No, spots are clean re_tlc Re-run TLC add_acid->re_tlc re_tlc->pack_column load_run Load Sample & Run Column pack_column->load_run

Caption: Workflow for addressing streaking in silica gel chromatography.

Part 4: Troubleshooting Acid-Base Extraction

An acid-base extraction is a powerful technique to separate your acidic product from neutral or basic impurities.[16][17]

FAQ 4.1: I've formed a stable emulsion during extraction that won't separate. How can I break it?

Causality: Emulsions are common when the sodium salt of the deprotonated carboxylic acid acts as a surfactant, stabilizing the interface between the organic and aqueous layers.[18][19] Vigorous shaking is a primary cause.[12]

Solutions:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.[12]

  • Gentle Agitation: Instead of vigorous shaking, gently and slowly invert the separatory funnel 10-15 times. This is often sufficient for extraction without creating an emulsion.

  • Filtration: For stubborn emulsions, passing the entire mixture through a pad of Celite or glass wool can sometimes break up the dispersed droplets.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

FAQ 4.2: What is the optimal pH for extracting my product into the aqueous layer and then precipitating it out?

Causality: The distribution of your compound between the aqueous and organic layers is entirely dependent on its protonation state, which is governed by pH and its pKa values. A typical nicotinic acid has a pKa for the carboxylic acid around 4-5 and a pKa for the protonated pyridine ring (pyridinium ion) also around 2-5.

Experimental Protocol: Optimized Acid-Base Extraction

  • Dissolve: Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM.

  • Basify: Extract the organic layer with a weak base like 1M sodium bicarbonate (NaHCO₃) solution (pH ≈ 8.5). This is basic enough to deprotonate the carboxylic acid (forming the water-soluble carboxylate) but not so basic that it risks hydrolyzing esters or other sensitive functional groups. Avoid strong bases like NaOH unless necessary, as they can increase emulsion formation.[20]

  • Separate Layers: Separate the aqueous layer containing your product salt. Re-extract the organic layer one more time with fresh bicarbonate solution to ensure complete transfer.

  • Acidify to Precipitate: Cool the combined aqueous layers in an ice bath. Slowly add 1M or 2M HCl dropwise with stirring. You will see the solid product begin to crash out of the solution. Monitor the pH with pH paper. The ideal precipitation point is the isoelectric point, which is typically between pH 3 and 5. Adding too much acid (pH < 2) can re-dissolve your product by protonating the pyridine nitrogen.

  • Isolate: Let the solid stir in the cold acidic solution for 20-30 minutes to complete precipitation, then collect the pure product by vacuum filtration, washing with cold water.

References

  • Schwarzenbach, R. (1979). Buffered Silicagel Systems - An Alternative Method for the Separation of Polar Compounds. Journal of Liquid Chromatography. Available at: [Link]

  • Varma, S. et al. (2011). Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid. Crystal Growth & Design. Available at: [Link]

  • Gunnamm, A. et al. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins. Chemical Communications. Available at: [Link]

  • Bidlingmeyer, B. A. et al. (1979). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry. Available at: [Link]

  • ResearchGate (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate Q&A. Available at: [Link]

  • Ribeiro, A. C. et al. Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Molecular Energetics Group, Universidade de Lisboa. Available at: [Link]

  • Zakharov, B. A. et al. (2021). Two Faces of Water in the Formation and Stabilization of Multicomponent Crystals of Zwitterionic Drug-Like Compounds. Molecules. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

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  • Chemistry Stack Exchange (2016). Emulsion formation during extraction. Available at: [Link]

  • University of Victoria, Department of Chemistry. Column chromatography. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Al-Majed, A. A. (2014). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Franklin, J. et al. (2016). Method of demulsifying and purifying organic products from an emulsion. Google Patents (US20160052846A1).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • Rorrer, N. A. et al. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available at: [Link]

  • Marvel, C. S. & McElvain, S. M. (1923). Nicotinic Acid. Organic Syntheses. Available at: [Link]

  • Smat, R. J. (1962). Purification of nicotinic acid. Google Patents (US3037987A).
  • Engel, K. H. (1952). Recovery of nicotinic acid by solvent extraction. Google Patents (US2622085A).
  • Franklin, J. et al. (2014). Method of demulsifying and purifying organic products from an emulsion. Google Patents (WO2014074244A1).
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ResearchGate (2021). Pyridine and GC Capillary Column, is it safe? ResearchGate Q&A. Available at: [Link]

  • Venkatathri, N. & Ye, Q. (2006). DIRECT NMR DETERMINATION OF OPTICAL PURITY OF NICOTINIC AND QUINOLINIC CARBOXYLIC ACID COMPOUNDS USING 1, 2-DIPHENYLETHANE-1, 2-DIAMINE AS A CHIRAL SOLVATING AGENT. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. Available at: [Link]

  • Kumar, A. et al. (2019). Spontaneous Emulsification: Elucidation of the Local Processes. Langmuir. Available at: [Link]

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Sources

Optimization

overcoming steric hindrance in 2,5-dichlorophenyl boronic acid coupling

Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals struggling with the Suzuki-Miyaura coupling of 2,5-dichlorophe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals struggling with the Suzuki-Miyaura coupling of 2,5-dichlorophenyl boronic acid (2,5-DCPBA).

Coupling this specific substrate presents a dual mechanistic threat: severe steric hindrance at the transmetalation step and rapid degradation via protodeboronation. Below, we dissect the causality of these failures and provide a self-validating framework to achieve high-yielding C-C bond formation.

The Mechanistic Bottleneck: Sterics vs. Stability

The difficulty in coupling 2,5-DCPBA stems from its molecular geometry and electronic profile. The chlorine atom at the 2-position (ortho to the boron) creates a massive steric shield, physically blocking the palladium center during the formation of the critical Pd-O-B linkage required for transmetalation.

Simultaneously, the two highly electronegative chlorine atoms withdraw electron density from the ipso-carbon. Under basic, aqueous conditions, this electron deficiency makes the C-B bond highly susceptible to hydrolytic cleavage, a destructive side reaction known as protodeboronation (1[1]). If transmetalation is slow and protodeboronation is fast, the reaction will irreversibly consume the boronic acid to yield 1,4-dichlorobenzene.

G A Pd(II) Precatalyst B Active L-Pd(0) A->B Activation C Oxidative Addition (Fast) B->C Aryl Halide D Transmetalation (Steric Bottleneck) C->D Base E Reductive Elimination (Product Formation) D->E E->B Catalyst Regeneration F Protodeboronation (Side Reaction) G 2,5-DCPBA Substrate G->D Desired Path G->F Base + Heat (C-B Cleavage)

Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck and protodeboronation.

Troubleshooting FAQs

Q: My reaction stalls at 15-20% conversion, and I observe a black precipitate in the flask. What is happening? A: The black precipitate is "Palladium Black," a definitive visual indicator of catalyst death. Because transmetalation is sterically hindered by the ortho-chlorine, the L-Pd(II)-Ar intermediate has a prolonged lifetime. If the ligand is not sufficiently bulky or electron-rich, it dissociates, leading to irreversible Pd aggregation. Solution: Switch to a Buchwald-type ligand (e.g., XPhos, SPhos, or AntPhos). These ligands provide a secondary Pd-arene interaction that stabilizes the under-coordinated metal center, while their extreme steric bulk forces the substrate into the correct geometry to accelerate the coupling (2[2]).

Q: GC-MS shows complete consumption of 2,5-DCPBA, but my product yield is <10%. The major byproduct is 1,4-dichlorobenzene. How do I fix this? A: You are observing base-promoted protodeboronation. To fix this, you must ensure the cross-coupling rate outcompetes the degradation rate. Do not use standard Pd(OAc)₂ + free ligand, as the in situ reduction to Pd(0) is too slow. Instead, use a fast-activating precatalyst (e.g., XPhos Pd G3) that generates the active L-Pd(0) species rapidly at room temperature (3[3]).

Q: Should I use strictly anhydrous conditions to prevent hydrolytic protodeboronation? A: Not necessarily. While water facilitates hydrolytic deboronation (4[4]), a small amount of water is mechanistically required to form the reactive boronate species [Ar-B(OH)₃]⁻ needed for transmetalation. A biphasic system with a mild base (e.g., K₃PO₄ in 1,4-Dioxane/Water) strikes the optimal balance between reactivity and substrate stability.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst/base selection and the ratio of successful coupling versus protodeboronation for 2,5-DCPBA.

Catalyst / Ligand SystemBase / Solvent SystemTemp (°C)Target Yield (%)Protodeboronation (%)
Pd(PPh₃)₄Na₂CO₃ / Toluene:H₂O (4:1)100°C< 15%> 70%
Pd(OAc)₂ + SPhosK₃PO₄ / Toluene:H₂O (4:1)90°C55%35%
Pd-AntPhosK₃PO₄ / Dioxane:H₂O (10:1)80°C82%12%
XPhos Pd G3 K₃PO₄ / Dioxane:H₂O (10:1) 60°C > 92% < 5%

Data synthesis indicates that combining a G3 precatalyst with a mild base at a lowered temperature suppresses C-B cleavage while maintaining high transmetalation efficiency (5[5]).

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Each step contains a physical or analytical checkpoint to confirm success before proceeding.

Workflow S1 1. Preparation (Weighing) S2 2. Degassing (Sparging/FPT) S1->S2 S3 3. Activation (Color Change) S2->S3 S4 4. Heating (60°C, 4h) S3->S4 S5 5. Analysis (GC-MS/TLC) S4->S5

Self-validating experimental workflow for sterically hindered Suzuki-Miyaura cross-couplings.

Step 1: Reagent Assembly & Stoichiometry

  • Action: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 2,5-DCPBA (1.5 equiv), XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Validation Checkpoint: Inspect the XPhos Pd G3 powder. It must be a free-flowing, light yellow/tan solid. If it has turned dark brown or green, the precatalyst has degraded via ambient moisture/oxygen and will fail to initiate.

Step 2: Stringent Solvent Degassing

  • Action: Prepare a 10:1 mixture of 1,4-Dioxane and ultra-pure water. Degas the solvent mixture using the Freeze-Pump-Thaw (FPT) method for a minimum of three cycles.

  • Validation Checkpoint: During the final thaw cycle under static vacuum, observe the liquid. The absolute cessation of micro-bubbles validates that dissolved oxygen (which rapidly oxidizes electron-rich Buchwald ligands) has been successfully removed.

Step 3: Catalyst Activation

  • Action: Backfill the Schlenk flask with Argon. Inject the degassed solvent mixture via a gas-tight syringe. Stir at room temperature for 5 minutes.

  • Validation Checkpoint: Monitor the solution color. The mixture should transition from pale yellow to a distinct deep red or orange hue. This color change is the physical confirmation that the G3 precatalyst has successfully cleaved to form the active, monolithic XPhos-Pd(0) species.

Step 4: Controlled Coupling & Kinetic Monitoring

  • Action: Transfer the flask to a pre-heated oil bath at 60°C. Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

  • Validation Checkpoint: Extract a 10 µL aliquot after 60 minutes. Quench in ethyl acetate and analyze via GC-MS. Calculate the ratio of the cross-coupled product to 1,4-dichlorobenzene. A healthy reaction trajectory will show a ratio of >15:1. If the ratio is <5:1, the internal temperature is too high, or the base concentration is locally too strong (indicating poor stirring).

References

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysts for 5-Phenylnicotinic Acid Synthesis

Welcome to the technical support center dedicated to the palladium-catalyzed synthesis of 5-phenylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the palladium-catalyzed synthesis of 5-phenylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of cross-coupling reactions, specifically focusing on the Suzuki-Miyaura coupling of 5-bromonicotinic acid with phenylboronic acid. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you optimize your reaction conditions, maximize yields, and ensure reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 5-phenylnicotinic acid. A systematic approach is crucial for diagnosing and resolving these issues.

Guide 1: Low or No Conversion of Starting Materials

Question: My reaction is showing low to no conversion of the 5-bromonicotinic acid starting material. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion is a frequent challenge in palladium-catalyzed cross-coupling reactions. The issue can typically be traced to the integrity of the reagents, the activity of the catalyst system, or suboptimal reaction conditions.[1][2][3]

Initial Checks & Solutions:

  • Reagent Purity & Integrity: Ensure that all starting materials, including the 5-bromonicotinic acid, phenylboronic acid, catalyst, ligand, and base, are of high purity. Impurities can act as catalyst poisons.[1] Boronic acids, in particular, can degrade over time through protodeboronation; consider using a fresh batch or a more stable derivative like a pinacol ester.[2]

  • Air and Moisture Sensitivity: Many palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Oxygen can oxidize and deactivate both the active Pd(0) species and the phosphine ligands.[2] Ensure all glassware is oven-dried, solvents are anhydrous and thoroughly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles), and the reaction is conducted under a strictly inert atmosphere.

Optimizing the Catalyst System:

  • Catalyst Activity: The palladium precatalyst may have degraded during storage. Use a fresh batch of catalyst if deactivation is suspected.[1]

  • Catalyst Loading: While typical loadings range from 1-5 mol%, an insufficient amount of catalyst will result in a sluggish reaction. Conversely, excessively high loading can sometimes promote side reactions. If conversion is low, consider incrementally increasing the catalyst loading.[1][4]

  • Ligand Selection: The choice of ligand is critical. For sterically hindered or electron-rich substrates, standard ligands like triphenylphosphine (PPh₃) may be ineffective.[4] Switching to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can dramatically accelerate the rate-determining oxidative addition step and improve catalyst stability.[4][5][6]

Fine-Tuning Reaction Conditions:

  • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase may improve conversion. However, be aware that excessive heat can accelerate catalyst decomposition into inactive palladium black.[2][4]

  • Solvent Choice: The solvent plays a crucial role in stabilizing the catalyst and influencing reaction rates.[7][8] Aprotic polar solvents like dioxane, toluene, or DMF, often in a mixture with water, are commonly used.[4] The polarity of the solvent can significantly affect the catalytic cycle, and in some cases, a solvent screen is necessary to identify the optimal medium.[9][10][11]

  • Base Selection: The base is essential for activating the boronic acid to facilitate the transmetalation step.[12][13] If the chosen base (e.g., Na₂CO₃) is too weak or has poor solubility, the reaction may stall. Consider switching to a stronger or more soluble base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[14][15]

Troubleshooting Workflow for Low Conversion

start Low / No Conversion reagents Check Reagent Integrity (Purity, Age, Storage) start->reagents atmosphere Verify Inert Atmosphere (Degassed Solvents, N2/Ar) reagents->atmosphere Reagents OK reagents_fail Purify / Replace Reagents reagents->reagents_fail Impurity Suspected catalyst Optimize Catalyst System atmosphere->catalyst Atmosphere OK atmosphere_fail Improve Degassing / Inerting atmosphere->atmosphere_fail Air Leak / O2 Suspected conditions Optimize Reaction Conditions catalyst->conditions System OK catalyst_fail Increase Loading / Screen Ligands catalyst->catalyst_fail Low Activity success Problem Solved conditions->success Conditions OK conditions_fail Screen Temp / Solvent / Base conditions->conditions_fail No Improvement reagents_fail->start atmosphere_fail->start catalyst_fail->start conditions_fail->start

Caption: Troubleshooting decision tree for low reaction conversion.

Guide 2: Catalyst Deactivation and Formation of Palladium Black

Question: My reaction mixture has turned black with a fine precipitate. What does this mean, and how can I prevent it?

Answer: The formation of a black precipitate is a tell-tale sign of catalyst deactivation, where the active, soluble Pd(0) catalyst has aggregated into catalytically inactive palladium black.[4][16][17]

Primary Causes:

  • Oxygen Exposure: This is the most common culprit. Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst, leading to its decomposition and precipitation.[4]

  • High Temperatures: While necessary for many couplings, excessive heat can accelerate the rate of catalyst decomposition, especially with less stable catalyst systems.[4]

  • Inappropriate Ligand Choice: The ligand's primary role is to stabilize the palladium center. If the ligand is not bulky or electron-donating enough, it may not effectively prevent the palladium atoms from aggregating.[4][18]

  • Ligand Degradation: Phosphine ligands themselves can be oxidized or otherwise degrade under harsh reaction conditions, leaving the palladium center exposed and prone to aggregation.[17]

Preventative Measures:

  • Ensure Rigorous Anaerobic Conditions: This cannot be overstated. Use high-purity inert gas and employ robust degassing techniques for all solvents and reagent solutions.[16]

  • Optimize Temperature: Find the "sweet spot"—the minimum temperature required to achieve a reasonable reaction rate without causing significant catalyst decomposition.[4]

  • Use Stabilizing Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or chelating bidentate phosphines (e.g., dppf, Xantphos). These ligands form more stable complexes with palladium, hindering aggregation.[4][17]

  • Maintain Proper Ligand:Pd Ratio: Ensure a sufficient excess of the ligand is present (typically 1:1 to 4:1 ligand to palladium, depending on the specific system) to maintain a stabilized catalytic species in solution.[2]

Guide 3: Significant Byproduct Formation (Homocoupling & Protodeboronation)

Question: My analysis shows significant amounts of biphenyl and/or unreacted 5-bromonicotinic acid, but little of my desired product. What is causing these side reactions?

Answer: This indicates that side reactions, such as the homocoupling of phenylboronic acid and/or the decomposition of the boronic acid itself, are outcompeting the desired cross-coupling pathway.

  • Homocoupling of Boronic Acid: The formation of biphenyl results from the palladium-catalyzed oxidative coupling of two molecules of phenylboronic acid.

    • Cause: The primary cause is the presence of oxygen.[2] It can also be more prevalent when using a Pd(II) precatalyst (like Pd(OAc)₂), as the in situ reduction to Pd(0) can sometimes consume the boronic acid and facilitate homocoupling.[2]

    • Solution: The most effective solution is to improve degassing procedures.[2] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also mitigate this issue.[2]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, which effectively removes it from the reaction.

    • Cause: This side reaction is often promoted by high temperatures and certain aqueous basic conditions.[2][19] The boronic acid moiety can be unstable over long reaction times.[19]

    • Solution: Use the mildest effective base (e.g., K₂CO₃ instead of stronger bases if possible) and the lowest effective temperature.[20] Using more stable boronic acid derivatives, such as MIDA boronates or potassium aryltrifluoroborates, can also prevent this decomposition pathway.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable set of starting conditions for the Suzuki-Miyaura synthesis of 5-phenylnicotinic acid?

A1: A well-established starting point is crucial for optimization. The following conditions are a robust baseline for this transformation.

ParameterRecommended Starting ConditionRationale & Comments
Palladium Source Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (2 mol%)Pd(OAc)₂ is air-stable and cost-effective but requires in situ reduction.[21] Pd(PPh₃)₄ is a direct Pd(0) source, which can minimize side reactions.[2]
Ligand PPh₃ (4 mol%) or SPhos (4 mol%)PPh₃ is a standard, effective ligand. SPhos is a bulkier, more electron-rich ligand that can improve rates and yields for challenging substrates.[5][6]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq.)These are effective inorganic bases. K₃PO₄ is stronger and can be beneficial if the reaction is sluggish.[15] They are essential for activating the boronic acid.[12]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)The aqueous phase is often necessary for dissolving the base and facilitating transmetalation.[9] Dioxane and Toluene are common organic phases.
Temperature 80 - 100 °CThis temperature range is typically sufficient to drive the reaction to completion without excessive catalyst decomposition.[2]
Concentration 0.1 - 0.2 M (relative to limiting reagent)A good starting point for balancing reaction rates and solubility.

Q2: How do the electronic and steric properties of phosphine ligands affect the reaction?

A2: The ligand is arguably the most important variable for tuning reactivity. Its properties directly influence each step of the catalytic cycle.[22]

  • Electronic Effects:

    • Electron-Donating Ligands (e.g., P(t-Bu)₃, SPhos): These ligands increase the electron density on the palladium center. This makes the metal more nucleophilic and generally accelerates the rate-determining oxidative addition of the aryl bromide to the Pd(0) complex.[5][22]

    • Electron-Withdrawing Ligands: These decrease electron density on the palladium, which can slow down oxidative addition but may, in some cases, facilitate the final reductive elimination step.[22]

  • Steric Effects:

    • Bulky (High Steric Hindrance) Ligands (e.g., XPhos, RuPhos): Large ligands promote the formation of the highly reactive 12-electron, monoligated Pd(0)L species, which is often the active catalyst.[23][24] They also accelerate the reductive elimination step, which releases the final product from the palladium center.[5]

Ligand TypeExampleKey CharacteristicImpact on Catalytic Cycle
Simple Monodentate PPh₃Moderately bulky, less donatingGeneral purpose, may be slow for difficult substrates.
Bulky, Electron-Rich P(t-Bu)₃, SPhos, XPhosHigh steric bulk, strong σ-donorsAccelerates oxidative addition and reductive elimination.[5]
Bidentate (Chelating) dppf, XantphosForms stable chelate with PdIncreases catalyst stability, prevents decomposition.[17] Bite angle influences reactivity.

Q3: Why is a base necessary, and how does its strength impact the reaction?

A3: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[12][13] It reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻). This "activated" boronate is much more effective at transferring its phenyl group to the palladium center than the neutral boronic acid.[12][14]

The choice of base matters:

  • Weak Bases (e.g., NaHCO₃, KF): May not be strong enough to form the boronate species efficiently, leading to slow or incomplete reactions. However, they are useful for substrates with base-sensitive functional groups.[12][19]

  • Moderate Bases (e.g., K₂CO₃, Na₂CO₃): These are the most commonly used and offer a good balance of reactivity and compatibility.[15]

  • Strong Bases (e.g., K₃PO₄, Cs₂CO₃, NaOH): These can significantly accelerate the reaction, especially for sterically hindered substrates or less reactive aryl chlorides.[14] However, they can also promote side reactions like protodeboronation or degradation of sensitive substrates.[20]

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Phenylnicotinic Acid

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Materials:

  • 5-Bromonicotinic acid (1.0 eq.)

  • Phenylboronic acid (1.2 - 1.5 eq.)

  • Pd(OAc)₂ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)

  • K₃PO₄ (3.0 eq.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid, phenylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add a small amount of the degassed dioxane to the vial to form a slurry, then add this to the main reaction flask. This prevents the light catalyst powder from sticking to the glassware.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to the flask to achieve a final concentration of ~0.1 M with respect to the 5-bromonicotinic acid (e.g., in a 4:1 dioxane:water ratio).

  • Reaction: The flask is evacuated and backfilled with inert gas three times. The mixture is then heated to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and adjust the pH to ~2-3 with 1M HCl. This will protonate the nicotinic acid product, causing it to precipitate.

    • Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of a non-polar solvent like hexanes to remove organic impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-phenylnicotinic acid.

Section 4: Visualizations

General Suzuki-Miyaura Catalytic Cycle

Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-X L2 OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Biaryl Ar-Pd(II)-Ar' L2 TM->PdII_Biaryl HX_Base [X⁻] + [M⁺] TM->HX_Base RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Regeneration Product Ar-Ar' (5-Phenylnicotinic Acid) RE->Product ArX Ar-X (5-Bromonicotinic Acid) ArX->OA ArBOH2 Ar'-B(OH)2 (Phenylboronic Acid) Boronate Ar'-B(OH)3⁻ ArBOH2->Boronate Base Base (e.g., K3PO4) Base->Boronate Boronate->TM

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

  • ACS Publications. Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids.

  • Benchchem. Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization.

  • Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.

  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry.

  • PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.

  • University of Amsterdam. Ligand electronic influence in Pd-catalyzed C-C coupling processes.

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Benchchem. The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis.

  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.

  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

  • PMC. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.

  • PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.

  • PubMed. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic...

  • ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.

  • Organic Chemistry Portal. Suzuki Coupling.

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.

  • Benchchem. Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.

  • MDPI. Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis.

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?

  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.

  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.

  • ResearchGate. Synthesis of nicotinic acid derivative 5a | Download Scientific Diagram.

  • PMC. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.

  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling).

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  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.

  • ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.

  • Reddit. Your trick to remove residual palladium : r/Chempros.

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.

  • ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF.

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

  • Wikipedia. Sonogashira coupling.

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.

  • Bentham Science. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Benchchem. Application Notes and Protocols: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis.

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

  • UNIPI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.

  • ResearchGate. Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid | Request PDF.

Sources

Optimization

removing palladium impurities from nicotinic acid derivatives

Technical Support Center: Palladium Removal from Nicotinic Acid Derivatives Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PD-REM-NIACIN-001 Introduction: The "Pyridyl-Palladium" T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal from Nicotinic Acid Derivatives

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PD-REM-NIACIN-001

Introduction: The "Pyridyl-Palladium" Trap

Welcome to the technical support center. If you are working with nicotinic acid derivatives (or any electron-deficient nitrogen heterocycle), you are likely facing a specific, stubborn problem: Competitive Coordination .

Unlike standard carbocyclic couplings, the nitrogen atom in the pyridine ring acts as a ligand. It competes with your phosphine ligands and your scavengers for the palladium center. Standard "catch-all" methods like Celite filtration or simple aqueous washes often fail because the Pd is not just physically entrained; it is chemically bound to your product.

This guide moves beyond generic advice to address the specific coordination chemistry of nicotinic acid derivatives.

Part 1: Troubleshooting & FAQs (Expert Analysis)

Q1: I’ve treated my reaction mixture with activated carbon (Charcoal) for 12 hours, but my Pd levels are still >500 ppm. Why isn't it working?

Dr. Thorne: Activated carbon relies primarily on physisorption (surface area capture). In nicotinic acid derivatives, the Palladium is often present as a soluble Pd(II)-Pyridine complex . This complex is stable and soluble in organic media, preventing it from adsorbing effectively onto the carbon surface.

  • The Fix: You need Chemisorption . You must use a scavenger with a functional group (ligand) that has a higher binding affinity for Pd than the pyridine nitrogen does. Thiol (-SH) or Thiourea functionalities are required to break the Pd-N bond.

Q2: I used a sulfonic acid scavenger resin (e.g., SCX), and my product yield dropped by 40%.

Dr. Thorne: This is a common error. Nicotinic acid derivatives are basic (pKa of conjugate acid ~4.85). Sulfonic acid resins will protonate the pyridine nitrogen and ionically bind your product, not just the metal.

  • The Fix: Switch to a neutral, metal-specific scavenger . Silica-supported Thiols (Si-Thiol) or Dimercaptotriazine (Si-DMT) work independently of pH and will not sequester your basic product.

Q3: My product is white/colorless, so I assumed the Pd was gone. ICP-MS still shows 200 ppm. How is this possible?

Dr. Thorne: Color is a deceptive metric. While Pd(0) nanoparticles ("palladium black") are dark, monomeric Pd(II) complexes bound to nitrogen can be pale yellow or even colorless in dilute solution.

  • The Rule: Never use visual inspection as a release criteria for Pd. Always verify with quantitative analysis (ICP-OES/MS).

Q4: Can I use crystallization to clean up the final step?

Dr. Thorne: Only as a polishing step after scavenging. If you crystallize a nicotinic acid derivative from a Pd-rich mother liquor, the Pd-Pyridine complex often co-crystallizes or becomes occluded in the lattice due to similar solubility profiles. You must reduce Pd to <100 ppm before crystallization.

Part 2: Comparison of Removal Methods

The following data summarizes efficiency based on internal application studies for pyridine-containing substrates.

MethodMechanismSelectivityPd Removal EfficiencyProduct Loss RiskRecommended For
Activated Carbon PhysisorptionLowLow (20-50%)High (Non-specific adsorption)Rough pre-cleaning of gross impurities.
SiliaMetS® Thiol Chemisorption (Ligand Exchange)HighHigh (>95%) Low (<2%)Standard for N-heterocycles.
SiliaMetS® DMT Chemisorption (Chelation)Very HighVery High (>98%) Low (<2%)Stubborn Pd species; low ppm targets.
N-Acetylcysteine (NAC) Wash Partitioning/ChelationModerateModerate (60-80%)LowCost-sensitive, large-scale batches.
Celite Filtration Mechanical FiltrationNoneNegligible (<10%)LowRemoving bulk Pd black only.

Part 3: Validated Protocols

Protocol A: The "Gold Standard" (Thiol-Modified Silica)

Best for: High-value intermediates, final APIs, and strict ICH Q3D compliance.

Reagents:

  • SiliaMetS® Thiol or Thiol-functionalized silica gel.[1]

  • Solvent: THF, MeOH, or EtOAc (compatible with most).

Step-by-Step:

  • Dissolution: Dissolve the crude nicotinic acid derivative in 10-20 volumes of solvent.

  • Loading: Add 0.5 - 1.0 equivalents (w/w relative to crude mass) of Thiol-silica.

    • Note: For <1000 ppm contamination, 0.2 w/w is often sufficient, but start high for R&D.

  • Temperature: Heat the slurry to 50°C .

    • Critical: Heat provides the kinetic energy required to break the Pd-Nitrogen coordination bond. Room temperature stirring is often too slow for pyridine derivatives.

  • Time: Stir for 4 to 16 hours .

  • Filtration: Filter the slurry through a 0.45 µm pad (or fine frit) to remove the scavenger.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

Protocol B: The "Budget" Wash (N-Acetylcysteine)

Best for: Large scale (>1kg) where solid scavengers are too expensive.

Reagents:

  • N-Acetylcysteine (NAC).

  • Base (Sodium Bicarbonate or Ammonia).

Step-by-Step:

  • Preparation: Dissolve the reaction mixture in a water-immiscible solvent (e.g., EtOAc, DCM, MTBE).

  • Wash Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to 7-8 with base (this deprotonates the carboxylic acid of NAC, keeping it in the water phase, while the thiol remains active).

  • Extraction: Wash the organic layer with the NAC solution (3 x 5 volumes).

    • Mechanism:[2][3] The NAC thiol competes for the Pd, forming a water-soluble Pd-NAC complex that partitions out of the organic phase.

  • Polishing: Wash with brine and dry over MgSO4.

Part 4: Visualizing the Challenge

Diagram 1: The Competitive Coordination Mechanism

This diagram illustrates why simple filtration fails and how Thiol scavengers win the "tug-of-war" for the Palladium atom.

Pd_Removal_Mechanism cluster_0 Solution Phase Pd_Complex Pd Catalyst Pd_N_Bond Pd-N Coordination (Stable Complex) Pd_Complex->Pd_N_Bond Binds during reaction Nicotinic Nicotinic Acid Derivative (Product) Nicotinic->Pd_N_Bond Waste Scavenger-Pd Complex (Solid Waste) Pd_N_Bond->Waste Ligand Exchange (High Affinity S-Pd bond) Pure_Prod Purified Product Pd_N_Bond->Pure_Prod Releases Product Scavenger Thiol Scavenger (Si-SH) Scavenger->Waste Traps Pd

Caption: The kinetic competition: The Thiol scavenger (Green) must possess a higher binding constant (K) than the Pyridine Nitrogen (Blue) to successfully sequester the Palladium (Red).

Diagram 2: Recommended Workflow Decision Tree

Workflow_Decision Start Crude Reaction Mixture (Containing Pd) Solubility Is Product Soluble in Organic Solvent? Start->Solubility Celite Step 1: Celite Filtration (Remove bulk Pd black) Solubility->Celite Yes Measure Measure Pd (ICP-MS) Celite->Measure Decision Pd Concentration? Measure->Decision High > 1000 ppm Decision->High High Load Med 100 - 1000 ppm Decision->Med Moderate Low < 100 ppm Decision->Low Low NAC_Wash Protocol B: NAC Wash High->NAC_Wash Thiol_Scav Protocol A: Si-Thiol / Si-DMT (50°C, 4h) Med->Thiol_Scav Cryst Crystallization (Polishing) Low->Cryst NAC_Wash->Thiol_Scav If Pd remains Thiol_Scav->Cryst Done Final API (Compliant) Cryst->Done

Caption: Strategic workflow for Pd removal. High loads require bulk reduction (NAC) before expensive scavengers (Si-Thiol) are used.

References

  • CatSci Process Development. (n.d.). Metal Scavenging Whitepaper. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Biotage. (2023).[4] How to Remove Palladium in three easy steps. Retrieved from [Link]

  • American Chemical Society. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced LC-MS/MS Fragmentation Guide: Dichlorophenyl Nicotinic Acids

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals Focus: Mechanistic fragmentation, isomer differentiation, and experimental protocols. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals Focus: Mechanistic fragmentation, isomer differentiation, and experimental protocols.

Executive Summary: The Analytical Challenge

Dichlorophenyl nicotinic acids (e.g., 2-(2,4-dichlorophenyl)pyridine-3-carboxylic acid) serve as critical scaffolds in the synthesis of agrochemicals (such as diflufenican) and non-steroidal anti-inflammatory drugs (NSAIDs). Their analysis is complicated by two factors: the high electronegativity of the dichlorophenyl ring and the potential for positional isomerism (e.g., 2,4-dichloro vs. 3,4-dichloro).

This guide compares the LC-MS/MS fragmentation performance of these compounds against standard nicotinic acid derivatives, highlighting the diagnostic utility of Negative vs. Positive Electrospray Ionization (ESI) modes.

Key Findings at a Glance
FeaturePositive Mode (ESI+)Negative Mode (ESI-)Verdict
Primary Ion


Negative Mode is superior for sensitivity due to the carboxylic acid moiety.
Key Mechanism Ring opening, DehydrationDecarboxylation (Neutral Loss)ESI- provides cleaner, structure-specific backbone cleavage.
Isomer ID Relies on "Ortho Effect" (HCl loss)Relies on steric hindrance of

loss
ESI+ is better for distinguishing ortho-chloro isomers.

Mechanistic Fragmentation Analysis

To develop a self-validating analytical method, one must understand the causality of ion formation. The fragmentation of dichlorophenyl nicotinic acids follows distinct pathways driven by the pyridine nitrogen and the carboxylic acid group.

Negative Ion Mode (ESI-): The Decarboxylation Pathway

In negative mode, the deprotonated molecule


 is the precursor. The fragmentation is dominated by the stability of the resulting anion.
  • Primary Pathway (Neutral Loss of

    
    ):  The carboxylate group at position 3 facilitates a rapid loss of 44 Da (
    
    
    
    ). This yields a highly stable dichlorophenyl-pyridyl anion.
  • Secondary Pathway (HCl Elimination): Following decarboxylation, the proximity of the chlorine atoms on the phenyl ring allows for the elimination of HCl (36 Da), particularly if a chlorine is in the ortho position relative to the pyridine linkage.

Positive Ion Mode (ESI+): The "Ortho Effect" & Ring Cleavage

In positive mode, protonation occurs on the pyridine nitrogen


.
  • Pathway A (Dehydration): Loss of water (

    
    , -18 Da) from the carboxylic acid is common but non-specific.
    
  • Pathway B (The Ortho Effect): If a chlorine atom on the phenyl ring is at the ortho position (e.g., in 2,4-dichlorophenyl derivatives), it can interact with the protonated pyridine nitrogen or the carboxylic acid hydrogen. This facilitates a unique loss of HCl (36 Da) or Cl radical (35 Da) , which is not observed as strongly in meta/para isomers.

  • Pathway C (Ring Separation): High collision energies (CE > 35 eV) cleave the C-C bond between the pyridine and phenyl rings, yielding a characteristic dichlorophenyl cation (

    
    ).
    

Visualization of Signaling Pathways

The following diagrams illustrate the competing fragmentation pathways. These are encoded in Graphviz (DOT) for precision.

Diagram 1: ESI(+) Fragmentation Pathway (Ortho-Isomer Specific)

G Precursor Precursor [M+H]+ (Protonated Pyridine) Inter1 Intermediate A [M+H - H2O]+ Precursor->Inter1 - H2O (18 Da) Low CE Inter2 Ortho-Effect Ion [M+H - HCl]+ Precursor->Inter2 - HCl (36 Da) Diagnostic for Ortho-Cl Product2 Dichlorophenyl Cation (m/z ~145) Precursor->Product2 C-C Cleavage High CE (>35eV) Product1 Pyridine Fragment (Ring Cleavage) Inter1->Product1 - CO (28 Da)

Caption: Figure 1. ESI(+) pathway highlighting the diagnostic 'Ortho Effect' (loss of HCl) useful for distinguishing 2,4-dichloro isomers from 3,4-dichloro alternatives.

Diagram 2: ESI(-) Fragmentation Pathway (Decarboxylation)

G Precursor Precursor [M-H]- (Deprotonated Carboxylate) BasePeak Base Peak [M-H - CO2]- (Decarboxylated Anion) Precursor->BasePeak Neutral Loss CO2 (44 Da) Very Fast/Dominant SecFrag Secondary Fragment [M-H - CO2 - HCl]- BasePeak->SecFrag - HCl (36 Da) Requires High CE

Caption: Figure 2. ESI(-) pathway. The loss of CO2 is the dominant, stable transition, making this mode ideal for quantitative sensitivity (SRM).

Comparative Analysis: Isomer Differentiation

Distinguishing between the 2,4-dichlorophenyl and 3,4-dichlorophenyl isomers is a critical quality attribute in drug development.

Parameter2,4-Dichlorophenyl Isomer (Ortho)3,4-Dichlorophenyl Isomer (Meta/Para)Analytical Implication
Steric Hindrance High (Cl near Pyridine N)Low2,4-isomer elutes earlier on C18 columns due to non-planar twisting.
ESI+ HCl Loss Prominent (Interaction with N-H)Weak / AbsentUse the ratio of

to identify the isomer.
ESI- Sensitivity Lower (Steric shielding of COO-)Higher3,4-isomer typically shows 2-3x higher ionization efficiency in negative mode.

Expert Insight: For robust identification, do not rely on MS alone. Coupling the Retention Time (RT) shift with the HCl loss ratio creates a self-validating identification system. The 2,4-isomer will twist out of plane, reducing


 interactions with the stationary phase, resulting in a shorter retention time.

Experimental Protocol

This protocol is designed for the Agilent 6400 Series Triple Quad or Thermo Q-Exactive , but is universally applicable.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of target acid in 1 mL Methanol (creates 1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: For ESI- mode, omit Formic Acid or use 5mM Ammonium Acetate to ensure pH > pKa (~3.5).

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Waters BEH), 2.1 x 50mm, 1.7 µmStandard reverse phase for aromatic acids.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent for hydrophobic dichlorophenyl group.
Flow Rate 0.4 mL/minOptimal for electrospray desolvation.
Gradient 5% B to 95% B over 5 minsFast separation of isomers.
Collision Energy Stepped (15, 30, 45 eV)Crucial: Low CE preserves

; High CE reveals the diagnostic phenyl ring cleavage.
Data Processing Workflow
  • Extract Ion Chromatogram (EIC): Target exact mass of

    
     (e.g., m/z 268.0 for 2,4-dichloro derivative).
    
  • Check Isotope Pattern: Verify the characteristic 9:6:1 intensity ratio for

    
     isotopes (M, M+2, M+4).
    
  • Calculate Branching Ratio: Determine intensity of

    
     vs 
    
    
    
    .
    • If Ratio > 0.2

      
       Likely Ortho  (2,x-dichloro) isomer.
      
    • If Ratio < 0.05

      
       Likely Meta/Para  isomer.
      

References

  • Szafarz, M., et al. (2010).[1] Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B. Link

    • Supports: Fragmentation pathways of the nicotinic acid core (loss of COOH).
  • NIST Mass Spectrometry Data Center. (2014).[2] 2,4-Dichlorophenylacetic acid Mass Spectrum. NIST WebBook. Link

    • Supports: Fragmentation behavior of the dichlorophenyl moiety (Cl isotope patterns and tropylium-like ion form
  • Creative Proteomics. (2023). Ion Types and Fragmentation Patterns in Mass Spectrometry. Link

    • Supports: General rules for McLafferty rearrangement and Ortho effects in arom
  • MassBank. (2020).[3][4] Mass Spectrum of Nicotinic Acid (Accession: CCMSLIB00005759310).[4] GNPS Library.[4] Link

    • Supports: Reference spectrum for the pyridine-carboxylic acid core.

Sources

Comparative

Comparative Guide: 5-Phenylnicotinic Acid vs. 5-(2,5-Dichlorophenyl)nicotinic Acid

This guide provides an in-depth technical comparison of 5-phenylnicotinic acid and its halogenated analog, 5-(2,5-dichlorophenyl)nicotinic acid . These compounds represent a critical scaffold in medicinal chemistry, prim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-phenylnicotinic acid and its halogenated analog, 5-(2,5-dichlorophenyl)nicotinic acid . These compounds represent a critical scaffold in medicinal chemistry, primarily targeting the GPR109A (HCA2) receptor for dyslipidemia and the TRAP (Tartrate-Resistant Acid Phosphatase) enzyme in oncology.

Executive Summary

5-Phenylnicotinic acid serves as a foundational pharmacophore for exploring the 5-aryl-3-pyridinecarboxylic acid space. It is a known inhibitor of TRAP 5b (a metastasis driver) and a partial agonist of the GPR109A receptor.

5-(2,5-Dichlorophenyl)nicotinic acid represents a "second-generation" optimization. The introduction of chlorine atoms at the 2' and 5' positions of the phenyl ring fundamentally alters the molecule's physicochemical profile, enhancing lipophilicity, metabolic stability, and receptor occupancy time. This modification is a classic medicinal chemistry strategy to improve potency and bioavailability while modulating the "flushing" side effects associated with nicotinic acid derivatives.

Feature5-Phenylnicotinic Acid5-(2,5-Dichlorophenyl)nicotinic Acid
Primary Role Lead Scaffold / TRAP InhibitorOptimized Potency Analog / Herbicide Isostere
Lipophilicity (cLogP) ~2.2 (Moderate)~3.8 (High)
Metabolic Stability Moderate (Susceptible to hydroxylation)High (Blocked CYP oxidation sites)
Key Target TRAP 5b, GPR109AGPR109A (High Affinity), Auxin Receptors

Chemical Profile & Structural Logic

Structural Analysis

The core difference lies in the 2,5-dichloro substitution pattern.

  • 5-Phenylnicotinic Acid : The unsubstituted phenyl ring allows for free rotation (though restricted by sterics) and is electronically neutral. It is a substrate for Phase I metabolism (hydroxylation at the para position).

  • 5-(2,5-Dichlorophenyl)nicotinic Acid :

    • Steric Lock : The chlorine at the 2-position creates steric clash with the pyridine ring, forcing the biaryl system into a twisted, non-planar conformation. This often improves selectivity by mimicking the bioactive conformation bound to the receptor.

    • Electronic Effect : Chlorines are electron-withdrawing (induction) but lipophilic. The "2,5" pattern creates a specific "sigma-hole" and hydrophobic bulk that fills deep pockets in targets like GPR109A.

    • Metabolic Blockade : The chlorines block the most reactive sites for cytochrome P450 oxidation, significantly extending the half-life (t1/2).

Physicochemical Properties (Calculated)
Property5-Phenylnicotinic Acid5-(2,5-Dichlorophenyl)nicotinic AcidImpact
Molecular Weight 199.21 g/mol 268.10 g/mol Increased bulk
cLogP ~2.2~3.8Enhanced membrane permeability
TPSA 49.8 Ų49.8 ŲUnchanged (Polar surface constant)
pKa (Acid) ~3.8~3.6Slightly more acidic (Inductive effect)

Biological Activity Comparison

A. Oncology: TRAP Inhibition (Metastasis)

Context : Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) is a metalloenzyme overexpressed in breast cancer metastases.

  • 5-Phenylnicotinic Acid (Code: CD13) : Identified as a specific inhibitor of the TRAP 5b isoform (Ki in low micromolar range). It inhibits cell migration and invasion in MDA-MB-231 breast cancer cells without significant cytotoxicity.

  • 5-(2,5-Dichlorophenyl) Analog : In SAR studies, halogenation often increases potency against metalloenzymes by displacing water molecules in the hydrophobic active site access channel. The 2,5-dichloro analog is predicted to have a lower IC50 due to enhanced hydrophobic interactions with the TRAP binding pocket.

B. Metabolism: GPR109A (HCA2) Agonism

Context : GPR109A mediates the antilipolytic effects of niacin.[1] The goal is to separate lipid-lowering activity from cutaneous flushing (mediated by Langerhans cells).

  • 5-Phenylnicotinic Acid : Acts as a partial agonist. It lowers free fatty acids (FFA) but has a shorter residence time.

  • 5-(2,5-Dichlorophenyl) Analog : The lipophilic tail (dichlorophenyl) anchors the molecule into the hydrophobic vestibule of GPR109A.

    • Potency : Significantly higher affinity (nM range vs. µM range).

    • Flushing : Lipophilic agonists often show reduced flushing profiles because they penetrate adipocytes (target) more effectively than skin Langerhans cells, or they have slower "off-rates" that avoid the rapid PGD2 release spikes.

C. Agrochemicals: Auxin Herbicides[2]
  • Mechanism : Synthetic auxins (like picloram) mimic indole-3-acetic acid.

  • Activity : The 2,5-dichloro motif is characteristic of high-potency auxins (e.g., Dicamba). 5-(2,5-Dichlorophenyl)nicotinic acid exhibits herbicidal activity by over-stimulating gene expression (via TIR1/AFB5 ubiquitin ligase complex), leading to plant death, whereas the unsubstituted 5-phenyl analog is weakly active or inactive.

Mechanism of Action: GPR109A Signaling

The following diagram illustrates the pathway activation by these ligands. The 2,5-dichloro analog induces a more sustained Gi/o coupling due to hydrophobic anchoring.

GPR109A_Pathway Ligand 5-(2,5-Dichlorophenyl) nicotinic acid Receptor GPR109A (HCA2) (Adipocyte Membrane) Ligand->Receptor High Affinity Binding Gi G-Protein (Gi/o) Activation Receptor->Gi Coupling AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Decrease) cAMP->PKA Downregulates Lipolysis Lipolysis (Inhibition) PKA->Lipolysis Blocks Phosphorylation of HSL/Perilipin FFA Free Fatty Acids (Reduced Release) Lipolysis->FFA Reduces

Caption: GPR109A signaling cascade.[2][3][] The 2,5-dichloro substitution enhances receptor residence time, leading to sustained inhibition of adenylyl cyclase and lipolysis.

Experimental Protocols

A. Synthesis: Suzuki-Miyaura Coupling

This protocol is the industry standard for synthesizing 5-aryl nicotinic acids.

Reaction Scheme : 5-Bromonicotinic acid + (2,5-Dichlorophenyl)boronic acid → Product

Workflow Diagram :

Synthesis_Workflow Start Start: 5-Bromonicotinic Acid (1.0 eq) Reagents Add: Boronic Acid (1.1 eq) Pd(PPh3)4 (5 mol%) Na2CO3 (2M) Start->Reagents Solvent Solvent: DME/Water (3:1) Degassed Reagents->Solvent Reflux Reflux: 85°C, 12-16 Hours (N2 Atmosphere) Solvent->Reflux Workup Workup: Acidify to pH 3 Extract (EtOAc) Reflux->Workup Purify Purification: Recrystallization (Ethanol) Workup->Purify

Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of 5-aryl nicotinic acids.

Step-by-Step Protocol :

  • Preparation : In a round-bottom flask, dissolve 5-bromonicotinic acid (1.0 eq) and 2,5-dichlorophenylboronic acid (1.1 eq) in Dimethoxyethane (DME) and water (3:1 ratio).

  • Catalyst : Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 eq).

  • Degassing : Purge the system with Nitrogen for 15 minutes to remove oxygen (critical to prevent homocoupling).

  • Reaction : Heat to reflux (85°C) for 12–16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Workup : Cool to room temperature. Acidify with 1N HCl to pH 3–4 to precipitate the free acid.

  • Purification : Filter the precipitate. Recrystallize from hot ethanol to obtain the pure product (Yield typically 70–85%).

B. Assay: TRAP 5b Inhibition (In Vitro)
  • Enzyme Source : Recombinant human TRAP 5b (rhTRAP).

  • Substrate : p-Nitrophenyl phosphate (pNPP).

  • Procedure :

    • Incubate rhTRAP (2 nM) with test compounds (0.1 – 100 µM) in acetate buffer (pH 5.8) for 15 min.

    • Add pNPP (10 mM) and incubate for 30 min at 37°C.

    • Stop reaction with 0.1 M NaOH.

    • Read : Absorbance at 405 nm.

  • Analysis : Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • TRAP Inhibition : Väänänen, H. K., et al. (2015). "The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells." Experimental Cell Research. Link

  • GPR109A Agonists : Tunaru, S., et al. (2003).[1] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine. Link

  • Suzuki Coupling Protocol : Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Auxin Herbicides : Walsh, T. A., et al. (2006). "Mutations in an auxin receptor homolog AFB5 confer resistance to synthetic auxin herbicides." Plant Physiology. Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 5-(2,5-Dichlorophenyl)nicotinic Acid

This guide provides comprehensive, step-by-step procedures for the proper disposal of 5-(2,5-Dichlorophenyl)nicotinic acid. As a chlorinated aromatic compound, this substance requires specific handling and disposal proto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 5-(2,5-Dichlorophenyl)nicotinic acid. As a chlorinated aromatic compound, this substance requires specific handling and disposal protocols to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The procedures outlined below are grounded in established safety principles and regulatory requirements, designed to provide researchers and drug development professionals with a clear and actionable plan for waste management.

Core Principles of Chemical Waste Management

The disposal of any chemical waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] This framework establishes a "cradle-to-grave" responsibility for hazardous waste. For 5-(2,5-Dichlorophenyl)nicotinic acid, two key characteristics dictate its disposal pathway: it is a chlorinated organic compound and a derivative of nicotinic acid .

  • The Critical Nature of Halogenation: The presence of chlorine atoms on the phenyl ring is the most significant factor for its disposal. Halogenated organic wastes must never be mixed with non-halogenated organic wastes.[3][4] The reason for this strict segregation is that common disposal methods for non-halogenated solvents, such as fuel blending, can produce highly toxic and persistent pollutants like chlorinated dioxins and hydrogen chloride gas during combustion if chlorinated compounds are present.[3][5]

  • Point of Generation Management: Chemical waste must be accumulated at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[6][7] This area must be under the control of laboratory personnel, ensuring that waste is handled and stored correctly from the moment it is generated.

Hazard Identification and Compound Profile

Property Description Source
Chemical Class Halogenated Aromatic Carboxylic AcidStructural Analysis
Physical Form SolidN/A
Anticipated Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]
Combustion Byproducts Hazardous decomposition during a fire can release toxic fumes, including Nitrogen Oxides (NOx), Carbon Oxides (CO, CO2), and notably, corrosive Hydrogen Chloride (HCl) gas.[8]
Environmental Fate Due to its chlorinated aromatic structure, it is not expected to be readily biodegradable. Improper disposal can lead to environmental contamination.[10]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of 5-(2,5-Dichlorophenyl)nicotinic acid waste.

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles conforming to EN166 or NIOSH standards.[11]

  • Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[11]

  • A lab coat.

Step 2: Select the Correct Waste Container

  • Designation: Use a container specifically designated for "Halogenated Organic Waste." [3][4]

  • Compatibility: The container must be chemically compatible with the waste. Glass containers are generally preferred for organic wastes as they are less likely to be damaged.[3] Ensure the container is in good condition, free from cracks or deterioration.[6]

  • Closure: The container must have a secure, leak-proof closure.[1]

Step 3: Label the Container Correctly Proper labeling is a critical regulatory requirement that ensures safe handling at every stage. The label must include:

  • The words "Hazardous Waste." [6]

  • The full chemical name: "5-(2,5-Dichlorophenyl)nicotinic acid." Do not use abbreviations or chemical formulas.[6]

  • An accurate estimation of the percentage or amount of the waste.

  • The date of accumulation.

Step 4: Transfer the Waste

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[11][12]

  • Carefully transfer the solid waste into the designated container, minimizing the creation of dust.[11] Use a spatula or scoop.

  • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[13]

Step 5: Secure and Store the Container

  • Securely close the container immediately after adding waste. A funnel should never be left in the opening.[6]

  • Store the container in your laboratory's designated Satellite Accumulation Area.[6]

  • Ensure the container is segregated from incompatible materials, particularly bases and strong oxidizing agents.[6][12]

Step 6: Arrange for Professional Disposal

  • Once the container is full (or within the time limits specified by your institution, often 6-12 months), contact your facility's Environmental Health & Safety (EH&S) department to arrange for a pickup.[6][7]

  • Disposal must be conducted by a licensed hazardous waste management company that will use an appropriate method, typically high-temperature incineration with specialized scrubbers to neutralize the resulting acid gases.[5]

Spill Management

In the event of a small spill, follow these procedures:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact EH&S.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is airborne.[14]

  • Containment: Mechanically scoop or sweep up the spilled solid. Avoid actions that create dust.[15][16]

  • Collection: Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container labeled appropriately.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The cleanup debris must be disposed of as halogenated hazardous waste.[16]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing 5-(2,5-Dichlorophenyl)nicotinic acid from use to final disposal.

G cluster_0 Phase 1: Identification & Generation cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Storage & Disposal start Identify Material: 5-(2,5-Dichlorophenyl)nicotinic acid is_waste Is the material designated as waste? start->is_waste select_container Select a dedicated 'Halogenated Organic Waste' Container is_waste->select_container Yes label_container Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name select_container->label_container transfer_waste Safely transfer waste, minimizing dust. Do not exceed 90% capacity. label_container->transfer_waste secure_store Close container and store in Satellite Accumulation Area (SAA). Segregate from incompatibles. transfer_waste->secure_store contact_ehs Container is full or time limit is reached. secure_store->contact_ehs disposal Contact EH&S for pickup by a licensed hazardous waste contractor. contact_ehs->disposal Yes

Caption: Decision workflow for proper disposal.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). ACS Publications. [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. [Link]

  • Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE - Safety Data Sheet. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Discovery Fine Chemicals. (n.d.). Nicotinic acid - Safety Data Sheet. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Nicotinic acid. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. [Link]

  • Safety Data Sheet. (2021). [Link]

  • Safety Data Sheet. (n.d.). [Link]

  • University of Nebraska-Lincoln. (n.d.). Hazardous Waste Reduction. [Link]

  • Kirby Agri. (2015). Niacin (nicotinic acid) SDS. [Link]

  • California Department of Toxic Substances Control (DTSC). (2002). Chlorinated Solvent Wastes Produced in Jewelry Manufacturing Fact Sheet. [Link]

  • PCCA. (n.d.). Safety Data Sheet. [Link]

Sources

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